Propargyl-PEG7-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O9/c1-5-7-24-9-11-26-13-15-28-17-19-30-20-18-29-16-14-27-12-10-25-8-6-21(23)31-22(2,3)4/h1H,6-20H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHJKFUMHBJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG7-Boc: A Technical Guide to a Versatile PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG7-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of this compound, its function, and detailed methodologies for its application in PROTAC development.
Core Concepts: Structure and Function
This compound is characterized by three key functional components:
-
Propargyl Group: A terminal alkyne that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
-
Polyethylene Glycol (PEG) Linker: A seven-unit PEG chain that imparts hydrophilicity, enhances solubility, and provides flexibility to the PROTAC molecule. The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine group. The Boc protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase.
The primary function of this compound is to act as a bridge, covalently connecting a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase. This trimolecular assembly facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Data Presentation: Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value |
| Molecular Formula | C₂₂H₄₁NO₉ |
| Molecular Weight | 463.56 g/mol |
| CAS Number | 2112737-90-1 |
| Appearance | Colorless to light yellow oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C for long-term stability |
| Topological Polar Surface Area (TPSA) | 109.8 Ų |
| logP (calculated) | 0.85 |
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols provide detailed methodologies for the key steps.
Experimental Workflow: PROTAC Synthesis
The overall workflow for synthesizing a PROTAC using this compound is depicted below.
Caption: A generalized workflow for PROTAC synthesis.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (0.1 M).
-
To the stirred solution, add TFA (10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected propargyl-PEG7-amine.
Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm the removal of the Boc group.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate the alkyne-functionalized linker to an azide-containing ligand.
Materials:
-
Alkyne-functionalized intermediate (from coupling of deprotected linker with E3 ligase ligand)
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a copper ligand)
-
Solvent system (e.g., DMSO/water, t-BuOH/water)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the alkyne-functionalized intermediate (1 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water).
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.5 equivalents). If using a copper ligand, pre-mix the CuSO₄ with the ligand before adding the sodium ascorbate.
-
Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by preparative HPLC.
Characterization: The final PROTAC product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by analytical HPLC.
Conclusion
This compound is a valuable and versatile tool in the development of PROTACs. Its well-defined structure and predictable reactivity allow for the modular and efficient synthesis of these complex molecules. By understanding its properties and employing robust experimental protocols, researchers can effectively leverage this compound to create novel protein degraders for therapeutic and research applications.
Propargyl-PEG7-Boc: A Technical Guide for Drug Development Professionals
An in-depth examination of the chemical structure, properties, and applications of Propargyl-PEG7-Boc, a versatile tool in modern drug discovery and development.
Introduction
This compound is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, comprising a terminal propargyl group, a seven-unit polyethylene glycol (PEG) chain, and a Boc-protected amine, offers a versatile platform for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and its role in mediating targeted protein degradation.
Chemical Structure and Properties
This compound is characterized by three key functional moieties: a terminal alkyne (propargyl group) that enables "click chemistry" reactions, a hydrophilic PEG spacer that enhances solubility and provides optimal spatial orientation, and a tert-butyloxycarbonyl (Boc) protected amine group which, after deprotection, allows for conjugation to other molecules.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₀O₉ | [1] |
| Molecular Weight | 448.55 g/mol | [1] |
| CAS Number | 1818294-29-9 | [1] |
| Appearance | Colorless to light yellow oil | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, and Chloroform | |
| Storage | Store at -20°C for long-term stability |
Computational Data
The following table summarizes key computational predictions for this compound.
| Property | Value |
| Topological Polar Surface Area (TPSA) | 90.91 Ų |
| LogP | 1.4676 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 22 |
Applications in Drug Development
This compound is a crucial building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The this compound serves as a versatile PEG-based linker in PROTAC synthesis.[2]
The diagram below illustrates the general mechanism of action of a PROTAC.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
The primary application of this compound involves a two-step process: deprotection of the Boc group to reveal a primary amine, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
Boc Deprotection
The Boc protecting group can be removed under acidic conditions to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).
-
Add an excess of TFA (e.g., 5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between the propargyl group of the linker and an azide-containing molecule.
Materials:
-
Propargyl-PEG7-amine (deprotected linker)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
DMSO or DMF (if needed to dissolve starting materials)
Procedure:
-
Prepare stock solutions of all reagents. For example:
-
10 mM Propargyl-PEG7-amine in water or buffer.
-
10 mM azide-containing molecule in a suitable solvent.
-
100 mM CuSO₄ in water.
-
200 mM THPTA or TBTA in water or DMSO.
-
Freshly prepared 1 M sodium ascorbate in water.
-
-
In a microcentrifuge tube, combine the Propargyl-PEG7-amine and the azide-containing molecule in the desired molar ratio (a slight excess of one component is often used).
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A common ratio is 2-5 equivalents of ligand to 1 equivalent of copper.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
Upon completion, the resulting triazole-linked conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography.
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile linker for the development of sophisticated bioconjugates, most notably PROTACs. Its well-defined structure, which includes a "clickable" alkyne, a flexible and solubilizing PEG spacer, and a protected amine for sequential conjugation, facilitates a modular and efficient approach to synthesis. The methodologies outlined in this guide provide a foundation for the successful application of this compound in the design and creation of novel therapeutics aimed at targeted protein degradation. As research in this area continues to expand, the utility of such precisely engineered linkers will undoubtedly play a pivotal role in the future of drug discovery.
References
The Strategic Role of Propargyl-PEG7-Boc in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite construct: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
This technical guide delves into the mechanism of action and application of a specific and versatile linker, Propargyl-PEG7-Boc, in the synthesis and function of PROTACs. This linker combines a polyethylene glycol (PEG) chain of seven units, a terminal propargyl group for "click chemistry," and a Boc-protected amine for facile conjugation, offering a modular and efficient approach to PROTAC development.
Core Mechanism of Action: Orchestrating Protein Degradation
A PROTAC synthesized with a this compound linker operates by inducing the proximity of a target protein and an E3 ubiquitin ligase. The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, simultaneously binds to the POI and an E3 ligase, forming a ternary complex. The Propargyl-PEG7 linker plays a pivotal role in this step; its length and flexibility are crucial for allowing the two proteins to come together in a productive orientation without steric hindrance.[1] The hydrophilic nature of the PEG chain can also enhance the solubility of the PROTAC, facilitating its access to the target proteins within the cell.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.
-
Catalytic Cycle : After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
The general mechanism of PROTAC-mediated protein degradation is depicted in the following signaling pathway diagram.
Synthesis of PROTACs using this compound: A Modular Approach
The this compound linker is designed for a versatile and efficient two-step synthetic strategy. This modularity allows for the rapid generation of a library of PROTACs with different POI ligands or E3 ligase ligands.
Step 1: Amide Coupling to the First Ligand
The synthesis typically begins with the deprotection of the Boc group on the this compound linker to reveal a primary amine. This amine is then coupled to a carboxylic acid on the first ligand (either the POI-binding ligand or the E3 ligase ligand) using standard amide bond formation chemistry.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The second ligand, functionalized with an azide group, is then "clicked" onto the propargyl group of the linker-ligand intermediate. The CuAAC reaction is highly efficient and specific, proceeding under mild conditions and tolerant of a wide range of functional groups.[2][] This robust reaction simplifies the final conjugation step and the purification of the final PROTAC molecule.
The following diagram illustrates the general workflow for the synthesis of a PROTAC using a Propargyl-PEG7 linker.
References
The Role of Polyethylene Glycol (PEG) Linkers in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of PEG Linkers in Pharmaceuticals
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer that has become a cornerstone in the field of drug delivery.[1][2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of drugs, ranging from small molecules to large biologics.[4][5] PEG linkers, which are chemically functionalized PEG chains, serve as the crucial bridge connecting a therapeutic agent to another molecule, such as an antibody, a targeting ligand, or a nanoparticle carrier.[6][7]
These linkers are far more than passive spacers; they are critical components that directly influence the solubility, stability, pharmacokinetics, and immunogenicity of a drug conjugate.[8][9][10] By rationally designing the linker's length, structure (linear or branched), and cleavage properties, scientists can fine-tune a drug's behavior in the body to maximize efficacy and minimize side effects.[5] This guide provides an in-depth technical overview of the core principles of PEG linkers, their diverse applications, quantitative impact, and the experimental considerations for their use in drug discovery.
Core Properties and Advantages of PEGylation
The conjugation of PEG linkers imparts several beneficial properties to therapeutic molecules.
-
Enhanced Solubility: Many potent small molecule drugs are hydrophobic, which limits their formulation and administration.[11][12] The hydrophilic nature of PEG linkers significantly improves the water solubility of these drugs and their conjugates, such as Antibody-Drug Conjugates (ADCs).[2][13]
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic volume (the effective size in solution) of a molecule.[5] This larger size reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream.[11][][15]
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective hydrophilic cloud around the drug molecule, masking its antigenic epitopes from the immune system.[5][10][16] This "stealth" effect reduces the risk of an immune response, which is particularly important for therapeutic proteins and enzymes.[17]
-
Increased Stability: The PEG shield also protects the conjugated molecule from enzymatic degradation and proteolysis, increasing its stability in biological environments.[1][5][10]
While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been observed, which can lead to accelerated drug clearance and reduced efficacy in some patients.[4][18] This remains an important consideration in clinical development.
Key Applications in Drug Discovery
PEG linkers are integral to several cutting-edge therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs combine the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[] The linker connecting these two parts is critical. Hydrophilic PEG linkers are often incorporated to counteract the hydrophobicity of the cytotoxic payload, thereby reducing the risk of ADC aggregation and improving its pharmacokinetic profile.[8][12][20]
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the body's ubiquitin-proteasome system.[21] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[20] PEG-based linkers are frequently used due to their ability to improve solubility and provide the optimal length and flexibility needed to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for degradation to occur.[21][22][23]
PEGylated Proteins, Peptides, and Small Molecules
PEGylation is a proven strategy for improving the pharmacokinetic profiles of protein and peptide drugs, reducing their dosing frequency.[24] For small molecule drugs, PEGylation can increase their half-life and improve water solubility, enabling intravenous administration.[11][20]
Types of PEG Linkers: A Structural Overview
The functionality of a PEGylated drug is heavily dependent on the type of linker used.
-
Monodisperse vs. Polydisperse PEG Linkers: Monodisperse (or discrete) PEGs have a single, precisely defined molecular weight and chemical structure.[3][25] This homogeneity is critical for manufacturing consistency and results in a final drug product with a predictable pharmacokinetic profile.[13] Polydisperse PEGs are a mixture of polymers with a range of molecular weights, described by an average value.[20][25]
-
Linear vs. Branched PEG Linkers: While linear PEGs are most common, branched PEGs feature multiple PEG arms extending from a central core.[9] This structure provides a more profound shielding effect, can further increase circulation time, and allows for the attachment of multiple payloads.[9][12]
-
Cleavable vs. Non-Cleavable Linkers: This is a critical design choice, particularly for ADCs.[26]
-
Cleavable Linkers: These are designed to be stable in circulation but break under specific conditions prevalent in the target tissue, such as the acidic environment of a tumor or the presence of certain enzymes (e.g., cathepsins).[27][28] This allows for controlled, targeted release of the payload.[28][29]
-
Non-Cleavable Linkers: These form a stable bond that is not readily broken. The drug is released only after the entire conjugate (e.g., the antibody carrier) is internalized by the target cell and degraded in the lysosome.[26] This approach often results in greater plasma stability and a potentially wider therapeutic window.[26][27]
-
-
Heterobifunctional PEG Linkers: These linkers possess two different reactive functional groups at their termini.[30][31] This allows for the specific, sequential conjugation of two different molecules (e.g., an antibody and a drug), providing precise control over the final conjugate's architecture.[32]
Quantitative Data Presentation
The impact of PEGylation on drug properties can be quantified, as shown in the tables below.
Table 1: Impact of PEG Linker Molecular Weight on Pharmacokinetics
| Parameter | Unmodified Molecule | 6 kDa PEG Conjugate | 10 kDa PEG Conjugate | 50 kDa PEG Conjugate | Source(s) |
|---|---|---|---|---|---|
| Circulation Half-Life (t½) | Minutes | 18 minutes | ~2.5-fold increase* | 16.5 hours | [][33] |
| Renal Clearance | High | Reduced | Significantly Reduced | Dramatically Reduced | [5][][15] |
*As observed in a specific affibody-drug conjugate study.
Table 2: Effect of PEG Linkers on an Affibody-Drug Conjugate (ADC) Model
| Conjugate | PEG Linker MW | Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Source(s) |
|---|---|---|---|---|
| HM | None | 1.0x (19.6 min) | 1.0x | [33] |
| HP4KM | 4 kDa | 2.5x | 4.5x | [33] |
| HP10KM | 10 kDa | 11.2x | 22.0x |[33] |
*These data illustrate a key principle in PEGylation: a trade-off often exists between improving pharmacokinetics (longer half-life) and maintaining in vitro potency (cytotoxicity).[15][33] The optimal balance leads to the best overall in vivo therapeutic effect.[33]
Experimental Protocols and Workflows
General Protocol for NHS Ester-Based PEGylation of a Protein
This protocol targets primary amine groups (e.g., on lysine residues) on a protein surface.[5]
-
Protein Preparation: Dialyze the protein of interest into a suitable reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.0). Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Dissolve the amine-reactive PEG-NHS ester linker in a dry, aprotic solvent (e.g., DMSO or DMF) immediately before use to prevent hydrolysis.
-
Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG linker to protein is a critical parameter to optimize and typically ranges from 5:1 to 50:1.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG linker and purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the final product using SDS-PAGE (to visualize the increase in molecular weight), MALDI-TOF mass spectrometry, and functional assays to confirm that biological activity is retained.
General Protocol for Maleimide-Based PEGylation of a Protein
This protocol targets thiol groups on cysteine residues, allowing for more site-specific conjugation.[5]
-
Protein Preparation: If the protein does not have a free cysteine, it may need to be genetically engineered to introduce one at a specific site, or existing disulfide bonds may need to be reduced. Use a reducing agent like DTT or TCEP, followed by its removal via dialysis or a desalting column.
-
Buffering: Perform the reaction in a buffer free of primary amines at a pH of 6.5-7.5 to ensure the specificity of the maleimide-thiol reaction.
-
Reagent Preparation: Dissolve the PEG-Maleimide linker in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).
-
Conjugation Reaction: Add the PEG-Maleimide linker to the reduced protein solution at a molar excess (typically 2:1 to 20:1).
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench unreacted maleimide groups by adding a free thiol, such as β-mercaptoethanol or L-cysteine.
-
Purification and Characterization: Purify and characterize the conjugate using the methods described in the NHS ester protocol (SEC, IEX, SDS-PAGE, etc.).
Mandatory Visualizations
Caption: A diagram illustrating the general workflow for creating a PEGylated drug conjugate.
Caption: Signaling pathway for a targeted Antibody-Drug Conjugate (ADC) with a PEG linker.
Caption: Logical workflow of targeted protein degradation induced by a PROTAC molecule.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in modern drug discovery, enabling the development of therapeutics with significantly improved pharmacological properties.[7] They are central to the success of advanced modalities like ADCs and PROTACs.[][21] The continued evolution of linker technology, including the development of novel cleavable triggers and precisely engineered monodisperse structures, will further expand their application.[8] Future research will likely focus on overcoming the challenge of anti-PEG immunogenicity and creating next-generation linkers with even greater control over drug delivery and release, ultimately leading to safer and more effective medicines.[16][34]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. adcreview.com [adcreview.com]
- 13. purepeg.com [purepeg.com]
- 15. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
- 18. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 21. precisepeg.com [precisepeg.com]
- 22. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 23. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. purepeg.com [purepeg.com]
- 25. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 26. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 27. purepeg.com [purepeg.com]
- 28. purepeg.com [purepeg.com]
- 29. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]
- 30. purepeg.com [purepeg.com]
- 31. nbinno.com [nbinno.com]
- 32. benchchem.com [benchchem.com]
- 33. mdpi.com [mdpi.com]
- 34. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
Propargyl-PEG7-Boc: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Propargyl-PEG7-Boc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications in targeted protein degradation, and detailed experimental protocols for its use in PROTAC synthesis.
Core Compound Data
This compound is a versatile molecule featuring a propargyl group for click chemistry, a seven-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of functionalities makes it an invaluable tool for conjugating different molecular entities with precise control.
| Property | Value |
| CAS Number | 1818294-29-9 |
| Molecular Formula | C₂₂H₄₀O₉ |
| Molecular Weight | 448.55 g/mol |
| Appearance | Light yellow to yellow liquid |
| Purity | Typically ≥95% |
| Storage | Store at -20°C for long-term stability |
Application in PROTAC Synthesis
This compound serves as a flexible linker in the modular synthesis of PROTACs. PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
The propargyl group on the linker enables its conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a suitable functional group on a target-binding ligand or an E3 ligase ligand. The PEG7 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The catalytic cycle of a PROTAC, inducing ubiquitination and degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a multi-step process. The following is a representative protocol.
Step 1: Deprotection of the Boc Group
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Deprotection: Add an excess of TFA to the solution to remove the Boc protecting group.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine is often used in the next step without further purification.
Step 2: Amide Coupling with a Target-Binding Ligand
-
Activation: Activate the carboxylic acid group of the target-binding ligand using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF).
-
Coupling: Add the deprotected Propargyl-PEG7-amine to the activated ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight.
-
Purification: Purify the resulting alkyne-functionalized intermediate by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the alkyne-functionalized intermediate and an azide-modified E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of a copper(II) sulfate and a reducing agent like sodium ascorbate. A copper ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be added to stabilize the Cu(I) catalyst.
-
Click Reaction: Add the catalyst solution to the reaction mixture.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow
The development of a PROTAC involves a systematic workflow from synthesis to biological evaluation.
Caption: A generalized workflow for the development and evaluation of a PROTAC molecule.
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of targeted protein degradation (TPD) as a therapeutic modality represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. A critical and often underappreciated component of these molecules is the linker, a chemical bridge that connects the target-binding warhead to the E3 ligase-recruiting ligand. This in-depth technical guide provides a comprehensive overview of the core principles of bifunctional linkers, their diverse chemical nature, and their profound impact on the efficacy, selectivity, and pharmacokinetic properties of protein degraders. We will delve into the quantitative structure-activity relationships of various linker types, provide detailed experimental protocols for their evaluation, and present visual workflows to elucidate the intricate mechanisms of action.
Introduction: The Central Role of the Bifunctional Linker
Bifunctional degraders, such as PROTACs, are heterobifunctional molecules composed of three key components: a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the warhead and E3 ligase ligand provide the specificity for the target and the degradation machinery, respectively, the linker is far more than a passive spacer. Its length, chemical composition, rigidity, and attachment points are critical determinants of the overall performance of the degrader.[2][3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a crucial step for subsequent polyubiquitination and proteasomal degradation of the target protein.[2] Conversely, a poorly designed linker can lead to steric clashes, unfavorable protein-protein interactions, and ultimately, a loss of degradation efficiency.[4]
The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, makes them particularly potent.[5] This event-driven mechanism is a significant advantage over traditional occupancy-driven inhibitors.[1] This guide will provide the foundational knowledge and practical methodologies necessary for the rational design and evaluation of bifunctional linkers in the context of targeted protein degradation.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] The UPS is a tightly regulated pathway responsible for the degradation of most intracellular proteins, thereby controlling a vast array of cellular processes. The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. The E2-ubiquitin complex then associates with an E3 ubiquitin ligase, which acts as a substrate recognition module. The E3 ligase facilitates the transfer of ubiquitin to a lysine residue on the target protein. The sequential addition of ubiquitin molecules creates a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[5]
A PROTAC molecule brings the POI into close proximity with an E3 ligase, inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[2] This proximity-induced event triggers the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome. After the ubiquitinated POI is released, the PROTAC molecule can dissociate and engage another POI and E3 ligase, acting in a catalytic manner.[5]
Types of Bifunctional Linkers and Their Impact on PROTAC Efficacy
The choice of linker is a critical parameter in PROTAC design, with its chemical properties directly influencing degradation efficiency. Linkers can be broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages.[3][6]
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers, predominantly composed of alkyl chains and polyethylene glycol (PEG) units, are the most commonly used in initial PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[2][6]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically accessible, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.[6]
-
PEG Linkers: PEG linkers are valued for their hydrophilicity, which can significantly improve the aqueous solubility and cell permeability of PROTACs.[1] The ether oxygens in the PEG backbone can also form hydrogen bonds, potentially stabilizing the ternary complex.[2]
The flexibility of these linkers allows them to adopt various conformations, increasing the probability of forming a productive ternary complex. However, this conformational freedom can also come with an entropic penalty upon binding.[2]
Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency
Rigid linkers incorporate cyclic structures, such as piperidine, piperazine, or aromatic rings, as well as alkynes and triazoles, to limit the conformational flexibility of the PROTAC.[3][6] The rationale behind using rigid linkers is to pre-organize the molecule into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic cost of binding.[6] This can lead to enhanced potency and improved selectivity. For instance, the incorporation of piperazine and piperidine moieties has been shown to increase metabolic stability and therapeutic potency in some clinical candidates like ARV-110.[3]
Structure-Activity Relationship (SAR) of Linkers: A Quantitative Overview
The optimization of linker length and composition is a crucial aspect of PROTAC development, often requiring the synthesis and evaluation of a library of compounds. The following tables summarize quantitative data from the literature, illustrating the impact of linker characteristics on the degradation of various target proteins. The key parameters used to quantify degradation efficiency are:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 1: Impact of Flexible Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 8 (2 PEG units) | >5000 | <20 | [2] |
| BRD4 | CRBN | PEG | 11 (3 PEG units) | <500 | ~70 | [2] |
| BRD4 | CRBN | PEG | 14 (4 PEG units) | <500 | ~80 | [2] |
| BRD4 | CRBN | PEG | 17 (5 PEG units) | <500 | ~90 | [2] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | N/A | [2] |
| TBK1 | VHL | Alkyl/Ether | 12 | Submicromolar | >80 | [2] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [2] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [2] |
| ERα | Skp1-Cullin-F box | Alkyl | 16 | Optimal | >80 | [7] |
Table 2: Comparative Efficacy of Different Linker Types
| Target Protein | E3 Ligase | Warhead | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor | VHL | SARM | PEG | Potent | >90 | [3] |
| Androgen Receptor | VHL | SARM | Piperidine/Piperazine | More Potent | >95 | [3] |
| BET Proteins | CRBN | JQ1 | PEG | 1 | >95 | [2] |
| BET Proteins | VHL | JQ1 (MZ1) | PEG/Alkyl | ~25 | >90 | [2] |
| Androgen Receptor | IAP | SARM | Phenyl (rigid) | Inactive | <10 | [2] |
| Androgen Receptor | IAP | SARM | Alkyl (flexible) | 3 µM | ~70 | [2] |
These tables highlight that there is no universal "one-size-fits-all" linker. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair.[2]
Experimental Protocols for the Evaluation of Bifunctional Linkers
A systematic experimental workflow is essential for the rational design and optimization of bifunctional linkers. This involves a series of in vitro and cell-based assays to assess ternary complex formation, ubiquitination, and ultimately, protein degradation.
Ternary Complex Formation Assays
The ability of a PROTAC to induce the formation of a stable ternary complex is a prerequisite for its activity. Several biophysical techniques can be employed to characterize these interactions.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
-
Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the other binding partner (the POI) is then flowed over the surface. The formation of the ternary complex results in a change in the refractive index at the sensor surface, which is detected as a response.
-
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a suitable sensor chip (e.g., CM5 chip via amine coupling or NTA chip for His-tagged proteins).
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the POI over the E3 ligase-coated surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity of complex formation can also be assessed.[8]
-
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
-
Principle: A fluorescently labeled ligand (tracer) for either the POI or the E3 ligase is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to its larger protein partner and forming a ternary complex with the PROTAC, the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization.
-
Methodology:
-
Tracer Selection: Synthesize or obtain a fluorescently labeled tracer that binds to either the POI or the E3 ligase.
-
Assay Setup: In a microplate, combine the fluorescent tracer, the corresponding protein (POI or E3 ligase), and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of PROTAC concentration to determine the binding affinity. Competition assays can also be performed using an unlabeled ligand.[9]
-
Co-IP is a classic technique used to demonstrate protein-protein interactions in a cellular context.
-
Principle: An antibody specific to one of the proteins in the putative complex (e.g., the E3 ligase) is used to pull down that protein from a cell lysate. If the POI is part of the complex induced by the PROTAC, it will be co-precipitated and can be detected by Western blotting.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC of interest or a vehicle control. It is often beneficial to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated POI and the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or the POI) that is coupled to agarose or magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both the E3 ligase and the POI to confirm their co-precipitation.[10]
-
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI.
-
Principle: Purified components of the ubiquitination cascade (E1, E2, E3 ligase, and ubiquitin) are combined with the POI and the PROTAC. The formation of polyubiquitin chains on the POI is then detected by Western blotting.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: ATP, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, the purified POI, and the PROTAC (or DMSO control).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination. An anti-ubiquitin antibody can also be used for detection.[1]
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Western blotting is the gold-standard method for quantifying changes in protein levels.
-
Principle: Cells are treated with varying concentrations of the PROTAC, and the total cellular protein is extracted. The level of the POI is then quantified by immunoblotting.
-
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and treat with a dose-response range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody. It is crucial to also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Conclusion and Future Perspectives
The bifunctional linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for the development of potent and selective protein degraders. This guide has provided a comprehensive overview of the different types of linkers, their impact on PROTAC performance, and detailed experimental protocols for their evaluation. The quantitative data presented underscore the importance of empirical optimization of linker length and composition for each specific target-E3 ligase pair.
The field of targeted protein degradation is rapidly evolving, with ongoing efforts to expand the repertoire of E3 ligases that can be hijacked and to develop novel linker chemistries. The development of "smart" linkers, such as those that are photoswitchable or release a therapeutic payload upon degradation of the target protein, represents an exciting frontier. Furthermore, the application of computational modeling and machine learning is poised to accelerate the rational design of linkers by predicting optimal lengths, compositions, and attachment points. As our understanding of the intricate interplay between the linker and the ternary complex deepens, we can expect the development of next-generation protein degraders with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 8. aragen.com [aragen.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
Propargyl-PEG7-Boc for Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features and applications of Propargyl-PEG7-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool that incorporates three key functional components: a propargyl group, a seven-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure provides researchers with a powerful linker for covalently connecting molecules of interest with precise control over the conjugation process.
-
Propargyl Group: The terminal alkyne functionality of the propargyl group is primed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the stable ligation of the PEG linker to molecules bearing an azide group.[2][]
-
Polyethylene Glycol (PEG) Spacer: The seven-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the resulting bioconjugate.[4][5] These include increased solubility in aqueous environments, reduced steric hindrance, and enhanced stability by protecting against enzymatic degradation.[4][5] PEGylation can also reduce the immunogenicity of the conjugated molecule and prolong its circulation time in biological systems.[5]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a primary amine, preventing it from participating in unwanted side reactions.[2] This acid-labile protecting group can be efficiently removed under specific conditions to reveal the amine, which can then be used for subsequent conjugation to another molecule of interest.[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1818294-29-9 | [6] |
| Molecular Formula | C₂₂H₄₀O₉ | [6] |
| Molecular Weight | 448.55 g/mol | [6] |
| Purity | ≥98% | [6] |
| Topological Polar Surface Area (TPSA) | 90.91 Ų | [6] |
| logP | 1.4676 | [6] |
| Hydrogen Bond Acceptors | 9 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 22 | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Key Applications in Bioconjugation
The trifunctional nature of this compound makes it a valuable asset in a variety of bioconjugation applications:
-
PROTAC Synthesis: This linker is extensively used in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[7] The propargyl and deprotected amine ends of the linker can be conjugated to a target-binding ligand and an E3 ligase-binding ligand, respectively.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic drug to an antibody. The PEG spacer enhances the solubility and stability of the ADC, while the click chemistry and amine functionalities provide versatile conjugation handles.
-
Peptide and Protein Modification: The linker can be used to modify peptides and proteins to improve their pharmacokinetic properties or to attach labels for imaging and diagnostic purposes.
-
Surface Functionalization: this compound can be employed to functionalize the surfaces of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and targeting capabilities.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an azide-containing molecule via CuAAC.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-binding ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed solvents
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper-binding ligand in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio in the reaction buffer.
-
Add the copper-binding ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Figure 1. General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane or anisole, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM.
-
-
Reaction Conditions:
-
Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Figure 2. Step-by-step workflow for the deprotection of the Boc group.
Logical Relationship of Functional Groups
The strategic placement of the propargyl, PEG, and Boc-protected amine functionalities allows for a sequential and controlled bioconjugation strategy.
Figure 3. Logical workflow for sequential bioconjugation using this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile linker for advanced bioconjugation applications. Its unique combination of a "clickable" propargyl group, a biocompatible PEG spacer, and a selectively cleavable Boc-protected amine provides researchers with the tools to construct complex and highly functional biomolecules with precision and control. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of this compound in innovative research and drug development projects.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
The Cornerstone of Modern Bioconjugation: A Technical Guide to Click Chemistry with Alkyne-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has emerged as a paradigm-shifting approach in chemical synthesis, enabling the rapid and reliable construction of complex molecular architectures.[1][2] Coined by K. Barry Sharpless in 2001, this philosophy emphasizes the use of highly efficient, modular, and selective reactions that proceed under mild, often aqueous, conditions.[1][2][3] At the heart of this chemical toolbox lies the azide-alkyne cycloaddition, a powerful ligation strategy that has been widely adopted in drug discovery, materials science, and bioconjugation.[2][4] This technical guide delves into the fundamental principles of click chemistry, with a specific focus on the versatile role of alkyne-polyethylene glycol (PEG) linkers in advancing therapeutic and diagnostic applications.
Core Principles of Click Chemistry
The elegance of click chemistry lies in its adherence to a stringent set of criteria, ensuring that the reactions are:
-
Modular and Wide in Scope: The reaction should be applicable to a diverse range of starting materials.[1]
-
High-Yielding: Reactions are expected to produce excellent yields, often exceeding 90%.[1]
-
Stereospecific: The reaction should generate products with a well-defined three-dimensional arrangement.[1]
-
Simple Reaction Conditions: Ideally, reactions are insensitive to oxygen and water, utilizing readily available reagents and benign solvents.[1][3]
-
Benign and Easily Removable Byproducts: Any byproducts generated should be non-toxic and easily separated from the desired product.[3]
The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[5] While the thermal reaction requires elevated temperatures and often results in a mixture of regioisomers, two catalyzed and modified versions have become the workhorses of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]
The Role of Alkyne-PEG Linkers
Polyethylene glycol (PEG) is a biocompatible, water-soluble polymer that, when incorporated into bioconjugates, offers several advantages.[6][7] Alkyne-PEG linkers are bifunctional molecules that possess a terminal alkyne group for click chemistry ligation and another functional group for attachment to a molecule of interest.[8][9] The PEG component serves as a flexible, hydrophilic spacer that can:
-
Enhance Solubility: Improve the aqueous solubility of hydrophobic molecules.[7][10]
-
Increase Stability: Protect conjugated molecules from enzymatic degradation.[7][10]
-
Reduce Immunogenicity: Mask potential antigenic sites on therapeutic proteins.[10][11]
-
Improve Pharmacokinetics: Prolong the circulation half-life of drugs by increasing their hydrodynamic volume.[6][11]
The versatility of alkyne-PEG linkers is further expanded by the availability of various terminal functional groups, such as NHS esters (for reaction with amines), maleimides (for reaction with thiols), and carboxylic acids.[9][11]
Key Click Chemistry Reactions Involving Alkyne-PEG Linkers
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, demonstrating a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed cycloaddition.[12] It is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[13][14] The reaction is typically carried out under mild conditions, is insensitive to aqueous environments, and tolerates a wide range of functional groups.[12][] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate.[12][16]
Mechanism of CuAAC:
The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then coordinates with the azide. A six-membered copper metallacycle is formed, which then undergoes ring contraction and protonolysis to yield the triazole product and regenerate the catalyst.[12]
dot
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5][] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[5][9] This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[5][]
Mechanism of SPAAC:
SPAAC is a concerted [3+2] cycloaddition reaction where the strained alkyne (dipolarophile) reacts with the azide (1,3-dipole) to form a stable triazole linkage.[5] Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of regioisomers.[18]
dot
Caption: The concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific application, with key differences in reaction kinetics, catalyst requirements, and biocompatibility.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[18] | No catalyst is needed.[5][18] |
| Alkyne Reactant | Terminal Alkyne.[18] | Strained Cyclooctyne (e.g., DBCO, BCN).[18] |
| Typical Reaction Time | Minutes to a few hours.[18] | Several hours to overnight.[18] |
| Reaction Rate | Generally faster than SPAAC.[18] | Slower than CuAAC.[18] |
| Yield | High to quantitative.[18] | Generally high, but can be variable.[18] |
| Regioselectivity | Highly regioselective, yielding only the 1,4-disubstituted triazole.[13][18] | Not regioselective, yielding a mixture of regioisomers.[18] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity.[][18] | Highly biocompatible and suitable for use in living systems.[18] |
Experimental Protocols
General Workflow for Bioconjugation using Alkyne-PEG Linkers
dot
Caption: A generalized experimental workflow for bioconjugation using an alkyne-PEG linker.
Protocol 1: CuAAC Labeling of a Protein with an Alkyne-PEG-Fluorophore
This protocol describes a general method for labeling an azide-modified protein with an alkyne-PEG-fluorophore.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG-fluorophore
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction vessels
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-PEG-fluorophore in a suitable solvent (e.g., DMSO).
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the alkyne-PEG-fluorophore stock solution to the protein solution. A molar excess of the alkyne-PEG-fluorophore (e.g., 5-20 fold) is typically used.
-
Premix the CuSO₄ and THPTA ligand solutions. Add this mixture to the reaction vessel. The final copper concentration is typically in the range of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove the excess reagents and purify the labeled protein using a desalting column or dialysis.
-
Characterization: Confirm the conjugation and determine the labeling efficiency using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).
Protocol 2: SPAAC Labeling of a Protein with a DBCO-PEG-Drug Conjugate
This protocol outlines a general procedure for conjugating an azide-modified protein with a DBCO-PEG-drug molecule.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-drug conjugate
-
Reaction vessels
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of the DBCO-PEG-drug conjugate in a suitable solvent (e.g., DMSO).
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the DBCO-PEG-drug conjugate stock solution to the protein solution. A molar excess of the DBCO-reagent (e.g., 5-20 fold) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.[19]
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.[19]
-
Purification: Remove the unreacted DBCO-PEG-drug conjugate and purify the final bioconjugate using a desalting column or dialysis.
-
Characterization: Confirm the successful conjugation and purity of the product using methods such as SDS-PAGE, HPLC, and mass spectrometry.
Applications in Drug Development
The robustness and biocompatibility of click chemistry, coupled with the beneficial properties of PEG linkers, have made this combination a cornerstone in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[6][20]
dot
Caption: The application of alkyne-PEG linkers in the synthesis of Antibody-Drug Conjugates (ADCs).
ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[6] Click chemistry with alkyne-PEG linkers allows for the precise, site-specific conjugation of the drug to the antibody, resulting in a homogenous product with a well-defined drug-to-antibody ratio (DAR). The PEG linker enhances the stability and solubility of the ADC, contributing to its overall therapeutic efficacy.[20]
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions, has revolutionized the field of bioconjugation. The integration of alkyne-PEG linkers provides a powerful and versatile platform for the development of sophisticated therapeutics and diagnostics. By understanding the core principles, reaction kinetics, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of click chemistry to advance their scientific endeavors. The continued innovation in click reaction methodologies and linker technologies promises to further expand the applications of this remarkable chemical toolkit.
References
- 1. chempep.com [chempep.com]
- 2. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 9. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Propargyl-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
The Role of Propargyl-PEG7-Boc in PROTAC Synthesis
This compound is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in the modular synthesis of PROTACs. Its structure incorporates a terminal alkyne group (propargyl), a seven-unit PEG chain, and a Boc-protected amine. This combination of features offers several key advantages in PROTAC development:
-
Facilitates "Click Chemistry": The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.
-
Enhances Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility and cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.[1]
-
Provides Optimal Spacing and Flexibility: The length of the PEG7 linker provides significant spatial separation between the two ligands, which is often necessary to allow for the productive formation of the ternary complex without steric hindrance. The flexibility of the PEG chain can also facilitate the adoption of a favorable conformation for ternary complex assembly.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a Propargyl-PEG-Boc linker typically follows a convergent approach where two key intermediates, a POI ligand with an azide handle and an E3 ligase ligand with a terminal alkyne, are synthesized separately and then joined in a final "click chemistry" step.
Caption: General workflow for the synthesis of a PROTAC using a Propargyl-PEG linker.
Experimental Protocols: Synthesis of a BRD4-Targeting PROTAC
This section provides a detailed, multi-step protocol for the synthesis of a specific PROTAC targeting the BRD4 protein, utilizing the BET bromodomain inhibitor JQ1 as the POI ligand and pomalidomide as the E3 ligase (Cereblon) recruiting ligand. The synthesis employs a PEG linker and a final CuAAC click chemistry step.
Part 1: Synthesis of JQ1-azide Intermediate
Step 1a: Hydrolysis of (+)-JQ1-tert-butyl ester to (+)-JQ1-carboxylic acid
This procedure is adapted from scalable syntheses of JQ1.[2][3]
-
Materials:
-
(+)-JQ1-tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
-
-
Procedure:
-
Dissolve (+)-JQ1-tert-butyl ester (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield (+)-JQ1-carboxylic acid as a solid. This product can be used in the next step without further purification.
-
Step 1b: Amide Coupling of (+)-JQ1-carboxylic acid with an Azido-amine
This procedure is a standard amide coupling reaction.[4]
-
Materials:
-
(+)-JQ1-carboxylic acid (from Step 1a)
-
2-Azidoethan-1-amine (or other suitable azido-amine) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Standard glassware
-
-
Procedure:
-
Dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2-azidoethan-1-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-azide intermediate.
-
Part 2: Synthesis of Pomalidomide-PEG-alkyne Intermediate
This procedure is adapted from Collins et al. (2021).[5][6]
-
Materials:
-
4-Fluoro-pomalidomide
-
Propargylamine (or a suitable amino-PEG-alkyne) (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware
-
-
Procedure:
-
To a solution of 4-fluoro-pomalidomide (1.0 eq) in anhydrous DMSO, add DIPEA (3.0 eq) and the amino-alkyne linker (e.g., propargylamine, 1.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pomalidomide-alkyne intermediate.
-
Part 3: Final PROTAC Synthesis via Click Chemistry
This one-pot procedure is adapted from Collins et al. (2021).[5][6]
-
Materials:
-
JQ1-azide intermediate (from Part 1) (1.0 eq)
-
Pomalidomide-alkyne intermediate (from Part 2) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1)
-
Standard glassware
-
-
Procedure:
-
Dissolve the JQ1-azide intermediate (1.0 eq) and the pomalidomide-alkyne intermediate (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate or a suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.
-
Data Presentation
| Compound | Description | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Analytical Data |
| JQ1-azide | Intermediate with BRD4 ligand and azide handle | C₂₁H₂₀ClN₇O₂S | 485.95 | ~70-80% | LC-MS, ¹H NMR |
| Pomalidomide-alkyne | Intermediate with E3 ligase ligand and alkyne handle | C₁₆H₁₃N₃O₄ | 311.29 | ~60-70% | LC-MS, ¹H NMR |
| Final PROTAC | BRD4-targeting PROTAC | C₃₇H₃₃ClN₁₀O₆S | 797.24 | 67%[6] | ¹H NMR (DMSO-d₆): Expected peaks for JQ1, pomalidomide, and linker protons. MS (ESI): m/z calculated for [M+H]⁺, found [M+H]⁺. |
Note: Specific NMR and MS data should be acquired for the synthesized compound and compared with expected values.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC is designed to target BRD4 for degradation. BRD4 is an epigenetic reader that binds to acetylated histones and plays a crucial role in the transcription of key oncogenes, such as c-MYC. By inducing the degradation of BRD4, the PROTAC effectively downregulates the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of a BRD4-targeting PROTAC in downregulating oncogene transcription.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Schmidt Reaction [organic-chemistry.org]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Step-by-step guide to Boc deprotection of Propargyl-PEG7-Boc.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Propargyl-PEG7-Boc is a valuable bifunctional linker containing a terminal alkyne for click chemistry and a Boc-protected amine. The removal of the Boc group is a critical step to liberate the primary amine for subsequent conjugation reactions. This document provides a detailed protocol for the acidic deprotection of this compound using trifluoroacetic acid (TFA), including reaction monitoring, work-up, and purification procedures.
Reaction Principle
The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[1] Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose.[2] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[2]
Caption: Boc deprotection mechanism.
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by factors such as the concentration of TFA, reaction temperature, and time. Below is a summary of typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines.
| Parameter | Typical Value/Range | Notes | Expected Yield |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions but may require more careful work-up.[3] | >90% |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. | >90% |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored by TLC or LC-MS.[3] | >90% |
| Solvent | Dichloromethane (DCM) | Ensures good solubility for both the substrate and the reagent. | >90% |
Experimental Protocol
This protocol describes the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (optional, for azeotropic removal of TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Experimental Workflow
Caption: Boc deprotection workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
-
Deprotection Reaction:
-
Prepare a solution of 20-50% (v/v) trifluoroacetic acid (TFA) in DCM.
-
Slowly add the TFA solution to the stirred solution of this compound at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction proceed at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC analysis, a more polar spot corresponding to the deprotected amine product should appear, and the starting material spot should diminish. A typical mobile phase for TLC is a mixture of DCM and methanol.
-
For LC-MS analysis, monitor for the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.
-
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
(Optional) To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected Propargyl-PEG7-amine.
-
-
Purification and Characterization:
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of TFA or extending the reaction time.[4]
-
Side Product Formation: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich functional groups. While less common with PEG linkers, if side products are observed, the addition of a scavenger such as triisopropylsilane (TIS) to the reaction mixture may be beneficial.
-
Product Isolation Issues: The deprotected amine may be water-soluble. If issues arise during the aqueous work-up, consider alternative work-up procedures such as using a basic ion-exchange resin to neutralize the TFA salt.[5]
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.
By following this detailed protocol, researchers can effectively deprotect this compound to yield the corresponding amine, ready for subsequent applications in bioconjugation and drug development.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry using Propargyl-PEG7-Boc. This protocol is particularly relevant for applications in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where polyethylene glycol (PEG) linkers are employed to enhance solubility, bioavailability, and pharmacokinetic properties of molecules.
This compound is a heterobifunctional linker containing a terminal alkyne group for click chemistry, a seven-unit PEG chain to improve solubility and provide spatial separation, and a Boc-protected amine for subsequent functionalization. The copper-catalyzed click reaction provides a highly efficient and specific method for conjugating this linker to azide-containing molecules, forming a stable triazole linkage.
Overview of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by K.B. Sharpless. These reactions are characterized by high yields, stereospecificity, broad functional group tolerance, and simple purification. The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.
The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, they are prone to oxidation. A more common and reliable method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To enhance reaction rates and prevent catalyst disproportionation and oxidative side reactions, a stabilizing ligand is often employed. For reactions in aqueous or biological media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are preferred as they also reduce the cytotoxicity of copper.
Experimental Protocols
This section provides detailed protocols for performing the CuAAC reaction with this compound and a generic azide-containing molecule.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Examples |
| This compound | ≥95% Purity | Various |
| Azide-containing molecule | ≥95% Purity | Various |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Sigma-Aldrich, Thermo Fisher |
| Sodium Ascorbate | ≥98% (for molecular biology) | Sigma-Aldrich, Jena Bioscience |
| THPTA Ligand | ≥95% Purity | BroadPharm, Sigma-Aldrich |
| Solvents (e.g., DMSO, water, t-butanol) | Anhydrous or HPLC Grade | Various |
| Purification Supplies (e.g., Silica gel, HPLC columns) | As required | Various |
Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reactivity.
| Stock Solution | Concentration | Solvent | Notes |
| This compound | 10 mM | DMSO | Store at -20°C, protected from light. |
| Azide-containing molecule | 10 mM | DMSO or appropriate solvent | Store at -20°C. |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Stable at room temperature. |
| THPTA Ligand | 100 mM | Deionized Water | Stable at room temperature. |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before each use. |
General Protocol for CuAAC Reaction
This protocol is a starting point and can be optimized for specific substrates. The reaction is typically performed on a 1-10 µmol scale.
-
Reaction Setup:
-
In a microcentrifuge tube, add 1.0 equivalent of this compound from the stock solution.
-
Add 1.0-1.2 equivalents of the azide-containing molecule from its stock solution.
-
Add the chosen solvent (e.g., a mixture of t-butanol and water (1:1)) to achieve a final reaction concentration of 1-10 mM. Vortex briefly to mix.
-
-
Catalyst Preparation (Premix):
-
In a separate tube, prepare the catalyst solution. For every 1 µmol of alkyne, mix:
-
5 µL of 20 mM CuSO₄ (0.1 µmol, 0.1 eq)
-
5 µL of 100 mM THPTA (0.5 µmol, 0.5 eq)
-
-
Vortex the catalyst premix. The solution should be clear. The 5:1 ligand-to-copper ratio helps to stabilize the Cu(I) and protect sensitive biomolecules.
-
-
Reaction Initiation:
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate (0.5 µmol, 0.5 eq) to initiate the reaction.
-
If the reaction mixture contains components sensitive to oxygen, it is advisable to degas the solution by bubbling with an inert gas like argon or nitrogen before adding the catalyst and ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates, the reaction time can be extended up to 12 hours, or gentle heating (35-40 °C) may be applied.
-
Protect the reaction from light.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.
-
Upon completion, the reaction can be quenched by adding EDTA to chelate the copper or passed through a copper-scavenging resin.
-
Purification of the PEGylated Product
The purification method will depend on the properties of the final conjugate.
-
Silica Gel Chromatography: For organic-soluble molecules, flash chromatography on silica gel is a common method. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically effective.
-
Reverse-Phase HPLC (RP-HPLC): This is a highly effective method for purifying PEGylated compounds, especially those with biological relevance. A C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is standard.
-
Precipitation: For larger bioconjugates like labeled oligonucleotides or proteins, precipitation using agents like ethanol or acetone can be an effective purification step.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for CuAAC reactions involving PEGylated alkynes.
Table 1: Typical Reaction Conditions
| Parameter | Recommended Range | Notes |
| Reactants | ||
| Alkyne:Azide Molar Ratio | 1:1 to 1:1.5 | A slight excess of one reagent can drive the reaction to completion. |
| Concentration | 1 - 20 mM | Higher concentrations can accelerate the reaction rate. |
| Catalyst System | ||
| CuSO₄ (mol%) | 1 - 10 mol% | Typically 5 mol% is sufficient. |
| Sodium Ascorbate (mol%) | 5 - 50 mol% | Should be in excess relative to CuSO₄. |
| Ligand (THPTA) (mol%) | 5 - 50 mol% | A 5:1 ratio of Ligand:CuSO₄ is common for bioconjugation. |
| Reaction Environment | ||
| Solvent System | t-BuOH/H₂O, DMSO/H₂O, DMF | Co-solvents are often necessary to solubilize all components. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (30-40°C) can be used for slower reactions. |
| Reaction Time | 1 - 12 hours | Highly dependent on substrates and concentration. |
Table 2: Expected Yields and Purity
| Substrate Type | Expected Yield | Typical Purity (Post-Purification) | Common Purification Method |
| Small Molecule - Small Molecule | >90% | >98% | Flash Chromatography or RP-HPLC |
| Small Molecule - Peptide | 70-95% | >95% | RP-HPLC |
| Small Molecule - Oligonucleotide | 60-90% | >95% | RP-HPLC or Ethanol Precipitation |
| PROTAC Synthesis | >85% | >98% | RP-HPLC |
Note: Yields are highly substrate-dependent. The values presented are typical for efficient CuAAC reactions.
Mandatory Visualizations
Diagram 1: CuAAC Reaction Mechanism
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: Experimental Workflow
Application Notes and Protocols for Peptide Conjugation with Propargyl-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for the successful conjugation of peptides with Propargyl-PEG7-Boc. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This technique offers high specificity, efficiency, and biocompatibility for creating stable peptide-PEG conjugates.[1][2] The resulting triazole linkage is chemically robust, resisting hydrolysis, oxidation, and enzymatic degradation, making it an ideal modification for therapeutic peptides.[1]
Overview of the Conjugation Strategy
The conjugation of a peptide with this compound via CuAAC involves the reaction between the terminal alkyne of the this compound linker and an azide-modified peptide. This reaction is catalyzed by a copper(I) species, often generated in situ from a copper(II) salt and a reducing agent. The Boc (tert-butoxycarbonyl) group on the PEG linker is an acid-labile protecting group for an amine, which can be retained or removed depending on the desired final construct.
Key Features of CuAAC for Peptide Conjugation:
-
High Selectivity: The reaction is highly specific between the alkyne and azide functional groups, minimizing side reactions with other functional groups present in peptides.[3]
-
Mild Reaction Conditions: CuAAC can be performed in a variety of solvents, including aqueous buffers, over a wide pH range (4-11), and at temperatures from room temperature to moderately elevated temperatures.[3][1]
-
High Yields: The reaction typically proceeds with high conversion rates, often exceeding 95%.[4]
-
Biocompatibility: The reagents and conditions are generally well-tolerated by peptides and other biomolecules.[1] For applications in living systems where copper toxicity is a concern, copper-free alternatives like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) are available.[1][5]
Experimental Protocols
This section provides detailed protocols for the conjugation of an azide-modified peptide with this compound.
Materials and Reagents
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvents: Anhydrous, peptide-grade Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[6][7] A mixture of t-butanol and phosphate-buffered saline (PBS) can also be used.[8]
-
For Boc deprotection (optional): Trifluoroacetic acid (TFA), Dichloromethane (DCM)[9][10]
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Protocol for CuAAC Conjugation
-
Preparation of Stock Solutions:
-
Azide-Peptide: Prepare a stock solution of the azide-modified peptide in the chosen reaction solvent (e.g., DMF or a buffer/organic co-solvent mixture). The concentration will depend on the specific peptide's solubility.
-
This compound: Prepare a stock solution of this compound in the same solvent as the peptide.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in sterile, deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution of sodium ascorbate in sterile, deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution of THPTA in sterile, deionized water or DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the azide-peptide and this compound solutions. A slight excess of the PEG linker (1.2-1.5 equivalents) is often used to ensure complete consumption of the peptide.
-
Add the THPTA ligand to the reaction mixture (typically 1-5 equivalents relative to copper).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the peptide is typically in the micromolar to low millimolar range.
-
-
Reaction Conditions:
-
Purification of the Conjugate:
-
Upon completion, the reaction mixture can be diluted with an appropriate buffer and purified by RP-HPLC to isolate the PEGylated peptide from unreacted starting materials and reaction byproducts.
-
Protocol for Boc Deprotection (Optional)
If the terminal amine on the PEG linker needs to be deprotected for subsequent modifications, the following protocol can be used after purification of the conjugate.
-
Deprotection Solution: Prepare a solution of 50% TFA in DCM.[9][10]
-
Deprotection Reaction:
-
Dissolve the purified, Boc-protected peptide-PEG conjugate in the TFA/DCM solution.
-
Stir the reaction at room temperature for 30-60 minutes.[10]
-
-
Work-up:
-
Remove the TFA and DCM by rotary evaporation or a stream of nitrogen.
-
The deprotected conjugate can be precipitated with cold diethyl ether and collected by centrifugation.
-
Wash the pellet with cold diethyl ether to remove residual TFA.
-
The final product can be re-purified by RP-HPLC if necessary.
-
Quantitative Data Summary
The following table summarizes typical experimental conditions and outcomes for the CuAAC-mediated conjugation of peptides.
| Parameter | Condition | Yield/Conversion | Reference |
| Solvent | DMF | >95% conversion | [4] |
| t-butanol/PBS | - | [8] | |
| H₂O/MeCN (1:1) | Successful conjugation | [4] | |
| Catalyst System | CuSO₄ / Sodium Ascorbate | High Yield | [4][8] |
| Copper wire (as Cu(I) source) | 100% conversion | [4] | |
| Ligand | THPTA | Enhances reaction | [8] |
| TBTA | Enhances reaction | [4] | |
| Temperature | Room Temperature | - | [4] |
| 50°C | 100% conversion within 5 hours | [4] | |
| 70°C | Successful conjugation | [4] | |
| Reaction Time | 1-24 hours | Varies with conditions | [4][11] |
| Reactant Ratio | 1.2-1.5 eq. of PEG linker | Drives reaction to completion | General Practice |
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for peptide conjugation with this compound.
Caption: CuAAC reaction scheme for peptide conjugation.
References
- 1. jpt.com [jpt.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. peptide.com [peptide.com]
- 7. chemscene.com [chemscene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Propargyl-PEG7-Boc for E3 Ligase Ligand-Target Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[][4]
Propargyl-PEG7-Boc is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a terminal alkyne group (propargyl), a seven-unit PEG chain, and a Boc-protected amine. This combination of features offers several advantages for PROTAC development:
-
Facilitates "Click Chemistry": The terminal alkyne group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[][6][7] This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.[7]
-
Tunable Physicochemical Properties: The hydrophilic PEG chain enhances the solubility and can improve the cell permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.[][4]
-
Controlled Synthesis: The Boc-protected amine allows for a controlled, stepwise synthesis strategy. The Boc group can be selectively removed to reveal a primary amine, which can then be coupled to a second ligand.[8][9][10]
These application notes provide detailed protocols for the synthesis and biological evaluation of PROTACs utilizing the this compound linker.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The this compound linker plays a crucial role in connecting the POI-binding and E3 ligase-binding moieties, and its length and flexibility are critical for the formation of a stable and productive ternary complex.[][4]
Experimental Protocols
This section provides a general workflow and detailed protocols for the synthesis and characterization of a PROTAC using the this compound linker.
Protocol 1: PROTAC Synthesis
This protocol describes a two-step synthesis involving the initial coupling of a POI ligand to the deprotected Propargyl-PEG7-amine, followed by a CuAAC "click" reaction to attach an azide-functionalized E3 ligase ligand.
Step 1a: Boc Deprotection of this compound
| Parameter | Value/Description |
| Reagents | This compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM) |
| Solvent | Dichloromethane (DCM) |
| Procedure | 1. Dissolve this compound (1 eq) in DCM. 2. Add TFA (10-20 eq) dropwise at 0 °C. 3. Stir at room temperature for 1-2 hours. 4. Monitor reaction completion by TLC or LC-MS. 5. Evaporate the solvent and excess TFA under reduced pressure. |
| Work-up | The crude product (Propargyl-PEG7-amine TFA salt) is typically used directly in the next step without further purification. |
Step 1b: Amide Coupling of POI Ligand to Propargyl-PEG7-amine
| Parameter | Value/Description |
| Reagents | POI ligand with a carboxylic acid, Propargyl-PEG7-amine TFA salt, HATU, DIPEA |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Procedure | 1. Dissolve the POI ligand (1 eq) in DMF. 2. Add HATU (1.2 eq) and DIPEA (3 eq). 3. Stir for 10 minutes at room temperature. 4. Add a solution of Propargyl-PEG7-amine TFA salt (1.1 eq) in DMF. 5. Stir at room temperature for 4-12 hours. 6. Monitor reaction completion by LC-MS. |
| Purification | Purify the alkyne-functionalized intermediate by preparative HPLC. |
| Characterization | Confirm the structure and purity by LC-MS and ¹H NMR. |
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value/Description |
| Reagents | Alkyne-functionalized intermediate, Azide-modified E3 ligase ligand, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O (3:1) |
| Procedure | 1. Dissolve the alkyne-functionalized intermediate (1 eq) and the azide-modified E3 ligase ligand (1.1 eq) in the solvent mixture. 2. In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq). 3. Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. 4. Stir at room temperature for 2-8 hours. 5. Monitor reaction completion by LC-MS. |
| Purification | Purify the final PROTAC by preparative HPLC. |
| Characterization | Confirm the final structure and purity by LC-MS, HRMS, and ¹H NMR. |
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[2][11]
| Parameter | Value/Description |
| Cell Line | A human cell line endogenously expressing the target protein. |
| Reagents | Synthesized PROTAC, DMSO (vehicle control), Cell lysis buffer (e.g., RIPA buffer), Protease and phosphatase inhibitors, Primary antibody against the target protein, Primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate. |
| Procedure | 1. Seed cells in 6-well plates and allow them to adhere overnight. 2. Treat cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours). 3. Lyse the cells and quantify protein concentration using a BCA assay. 4. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. 5. Block the membrane and probe with primary antibodies overnight at 4°C. 6. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. 7. Visualize bands using an ECL substrate and an imaging system. |
| Data Analysis | Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[12][13] |
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[14][15][16][17][18]
| Parameter | Value/Description |
| Cell Line | A human cell line endogenously expressing the target protein. |
| Reagents | Synthesized PROTAC, Proteasome inhibitor (e.g., MG132), Cell lysis buffer, Antibody for immunoprecipitation of the target protein, Protein A/G agarose beads, Primary antibody against ubiquitin. |
| Procedure | 1. Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a shorter time course (e.g., 4-8 hours). 2. Lyse the cells under denaturing conditions to preserve ubiquitination. 3. Immunoprecipitate the target protein from the cell lysates. 4. Elute the immunoprecipitated protein and analyze by Western blot using an anti-ubiquitin antibody. |
| Expected Outcome | An increase in the high molecular weight smear (polyubiquitinated target protein) in the presence of the PROTAC, which is further enhanced by co-treatment with a proteasome inhibitor. |
Protocol 4: Ternary Complex Formation Assays
Biophysical assays are crucial to confirm that the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[19][20][21][22][23]
| Assay | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Binding affinity (KD), association and dissociation rate constants (ka, kd). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind. | Binding affinity (KD), association and dissociation rate constants (ka, kd). |
Data Presentation
The quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of Synthesized PROTAC
| Property | Value |
| Molecular Weight ( g/mol ) | Calculated Value |
| cLogP | Calculated Value |
| Topological Polar Surface Area (TPSA) (Ų) | Calculated Value |
| Purity (HPLC, %) | >95% |
| ¹H NMR | Conforms to structure |
| HRMS | Calculated vs. Found |
Table 2: In Vitro Degradation of Target Protein
| PROTAC Concentration (nM) | % Degradation (vs. Vehicle) |
| 1 | Value |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
| DC₅₀ (nM) | Calculated Value |
| Dₘₐₓ (%) | Calculated Value |
Mandatory Visualizations
Signaling Pathways
MAPK Signaling Pathway
Androgen Receptor (AR) Signaling Pathway
Estrogen Receptor (ER) Signaling Pathway
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Protein Ubiquitination [jove.com]
- 15. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 16. Ubiquitination Assay for Mammalian Cells [en.bio-protocol.org]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. o2hdiscovery.co [o2hdiscovery.co]
Analytical methods for characterizing Propargyl-PEG7-Boc conjugates.
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and standardized protocols for the analytical characterization of Propargyl-PEG7-Boc. The methods described herein are essential for verifying the identity, purity, and stability of this bifunctional linker, which is critical for its successful application in bioconjugation, drug delivery, and materials science.
Introduction
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It features a terminal propargyl group for "click chemistry" reactions (e.g., CuAAC or SPAAC) and a Boc-protected amine. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions for subsequent conjugation. The PEG7 chain enhances solubility and reduces immunogenicity. Accurate characterization is paramount to ensure the quality and reliability of conjugates synthesized using this linker.
This note covers three primary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
-
Mass Spectrometry (MS): For molecular weight verification.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
Analytical Workflow
A systematic approach is crucial for the complete characterization of the linker. The following workflow outlines the logical sequence of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. ¹H NMR verifies the presence and ratio of protons associated with the propargyl, PEG, and Boc functional groups. ¹³C NMR confirms the carbon backbone.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the structure.
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for a representative this compound structure.[1][2][3]
| Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration |
| Boc Group | -C(CH ₃)₃ | ~1.44 | Singlet | 9H |
| Propargyl CH | ≡CH | ~2.42 | Triplet | 1H |
| Propargyl CH₂ | -O-CH ₂-C≡ | ~4.20 | Doublet | 2H |
| PEG Backbone | -O-CH ₂-CH ₂-O- | 3.55 - 3.75 | Multiplet | ~28H |
| Boc-NH Linkage | -CH ₂-NH-Boc | ~3.35 | Multiplet | 2H |
| NH Proton | -NH -Boc | ~5.0 (broad) | Singlet | 1H |
Mass Spectrometry (MS)
Application: Mass spectrometry is used to confirm the molecular weight of the molecule, providing definitive evidence of its identity. Electrospray Ionization (ESI) is typically used for this type of molecule as it is a soft ionization technique suitable for polar, thermally labile compounds.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[4]
-
Instrumentation:
-
Mass Spectrometer: ESI source coupled to a Time-of-Flight (TOF) or Quadrupole analyzer.
-
Ionization Mode: Positive ion mode is preferred due to the presence of ether oxygens and the amine group which can be readily protonated.
-
-
Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
Analysis: Identify the molecular ion peaks. Common adducts observed in positive mode include [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.
Data Presentation: Molecular Weight Confirmation
The theoretical molecular weight is compared against the observed mass.
| Parameter | Value | Source |
| Chemical Formula | C₂₁H₃₉NO₈ | Calculated |
| Theoretical Monoisotopic Mass | 449.2676 g/mol | Calculated |
| Observed [M+H]⁺ | e.g., 450.2750 | Experimental |
| Observed [M+Na]⁺ | e.g., 472.2570 | Experimental |
| Mass Error (ppm) | e.g., < 5 ppm | Calculated |
Note: The exact formula and mass can vary slightly based on the specific isomer and supplier. The formula C₂₁H₃₉NO₈ for Boc-NH-(CH₂CH₂O)₇-CH₂-C≡CH is used as a representative example.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is the primary method for determining the purity of the this compound conjugate and for identifying any synthesis-related impurities.[5][6][7] A reversed-phase (RP-HPLC) method is most common.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.[5] Filter through a 0.45 µm syringe filter before injection.[5]
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient could be 10% to 90% B over 20 minutes.
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 210-220 nm (for amide bonds).[5]
-
Injection Volume: 10 µL.[5]
-
-
Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: Purity Assessment
| Parameter | Result |
| Retention Time (tR) | e.g., 12.5 min |
| Main Peak Area (%) | e.g., ≥98% |
| Impurity Profile | List of impurities with tR and Area % |
Chemical Structure and Logic
Visualizing the structure helps in assigning NMR peaks and understanding its reactivity.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | C10H15NO4 | CID 2734488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Propargyl-PEG7-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-Boc is a versatile heterobifunctional linker designed for the precise modification of azide-tagged biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This linker features three key components: a terminal propargyl group (an alkyne) for reaction with azides, a seven-unit polyethylene glycol (PEG) chain to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine.[3][4] The Boc group provides a latent reactive handle that can be deprotected under mild acidic conditions to reveal a primary amine, allowing for subsequent conjugation or functionalization.[3]
The CuAAC reaction is highly efficient and specific, forming a stable triazole linkage under mild, aqueous conditions, making it ideal for bioconjugation.[5][6] This methodology is widely employed in various applications, including site-specific protein PEGylation to improve pharmacokinetic properties, the development of antibody-drug conjugates (ADCs), and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7][8]
Quantitative Data: Reaction Parameters for CuAAC Bioconjugation
The efficiency of the CuAAC reaction is influenced by several factors, including the concentration of reactants, catalyst, and ligand, as well as reaction time and temperature. While optimal conditions should be determined empirically for each specific biomolecule, the following table summarizes typical parameters for the conjugation of a propargyl-PEG linker to an azide-modified protein.
| Parameter | Typical Range | Notes |
| Azide-Biomolecule Concentration | 2 µM - 10 mg/mL | Higher concentrations generally lead to faster reaction rates.[9] |
| This compound Molar Excess | 2 to 50-fold | A molar excess of the PEG linker is used to drive the reaction to completion.[9][10] |
| Copper(II) Sulfate (CuSO₄) Final Conc. | 50 µM - 1 mM | This is the precursor to the active Cu(I) catalyst.[5][9] |
| Sodium Ascorbate Final Conc. | 1 mM - 5 mM | Acts as a reducing agent to generate and maintain the Cu(I) catalytic species. A fresh solution is recommended.[3][8] |
| Copper Ligand (e.g., THPTA) Final Conc. | 0.1 mM - 1.25 mM | Ligands like THPTA stabilize the Cu(I) catalyst, increase reaction rate, and protect biomolecules from oxidative damage. A ligand-to-copper ratio of 2:1 to 5:1 is common.[9][10] |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature.[10] |
| Reaction Time | 30 minutes - 16 hours | Reaction progress should be monitored to determine the optimal time. Complete conversion is often achieved within 1-4 hours.[5][8] |
| pH | 6.8 - 8.0 | The reaction is tolerant of a range of pH values, but physiological pH is standard for protein stability.[11][12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Azide-Tagged Protein via CuAAC
This protocol details the steps for the copper-catalyzed click reaction between an azide-functionalized protein and this compound.
Materials:
-
Azide-tagged protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Catalyst Stock Solutions:
-
100 mM Copper(II) Sulfate (CuSO₄) in deionized water
-
500 mM Sodium Ascorbate in deionized water (prepare fresh)
-
100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in deionized water
-
-
Deionized water
-
Purification supplies (e.g., dialysis cassette with appropriate MWCO, or size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-tagged protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the required catalyst stock solutions as listed above. The sodium ascorbate solution should be made immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-tagged protein solution.
-
Add the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Add the 100 mM THPTA ligand solution to a final concentration of 500 µM (assuming a 5:1 ratio to a final copper concentration of 100 µM). Vortex gently.
-
Add the 100 mM CuSO₄ solution to a final concentration of 100 µM. Vortex gently.
-
Initiate the reaction by adding the freshly prepared 500 mM Sodium Ascorbate solution to a final concentration of 2.5 mM. Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed on a rotator for gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound, catalyst, and other small molecules by dialysis against PBS or using a desalting column suitable for the size of the protein conjugate.
-
-
Characterization:
-
Confirm successful conjugation and assess the purity of the final product using SDS-PAGE (which will show a mobility shift for the PEGylated protein), mass spectrometry (to confirm the mass of the conjugate), and HPLC.[12]
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine on the PEG linker, using mild acidic conditions suitable for most proteins.
Materials:
-
Boc-protected PEG-protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Scavenger (e.g., triisopropylsilane (TIS) or thioanisole) to prevent side reactions
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Purification supplies (dialysis or desalting column)
Procedure:
-
Preparation of Deprotection Cocktail:
-
Prepare a deprotection solution of 20-50% TFA in DCM.
-
Add a scavenger, such as 2.5% triisopropylsilane (TIS), to the cocktail to trap the reactive tert-butyl cations generated during the reaction.[13]
-
-
Deprotection Reaction:
-
If the protein conjugate is lyophilized, dissolve it in the deprotection cocktail. If it is in an aqueous buffer, lyophilization is recommended first. For proteins sensitive to organic solvents, alternative milder aqueous acidic conditions (e.g., dilute HCl at a controlled pH) may need to be optimized.
-
Incubate the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS if possible.
-
-
Removal of Acid and Purification:
-
Evaporate the TFA and DCM under a stream of nitrogen.
-
Re-dissolve the deprotected protein conjugate in a minimal amount of a suitable buffer.
-
Immediately purify the deprotected conjugate by dialysis or using a desalting column with a suitable buffer (e.g., PBS, pH 7.4) to remove residual acid and scavengers.
-
-
Validation:
-
Confirm the removal of the Boc group by mass spectrometry (a mass decrease of 100.12 Da will be observed). The resulting amine-terminated PEG-protein conjugate is now ready for further functionalization.
-
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Workflow for PROTAC synthesis and its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry in Detecting Protein Modification | Springer Nature Experiments [experiments.springernature.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein PEGylation using Propargyl-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced renal clearance, and decreased immunogenicity. Furthermore, PEGylation can enhance the solubility and stability of proteins.
This document provides detailed application notes and protocols for the PEGylation of proteins using Propargyl-PEG7-Boc, a heterobifunctional linker that allows for a two-step conjugation strategy. The initial step involves the modification of the protein with the this compound reagent, followed by a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a molecule of interest. This approach offers precise control over the conjugation site and can be adapted for various applications in research and drug development.
Mechanism of Action
The use of this compound for protein PEGylation follows a two-stage process:
-
Amine Coupling: The Boc-protected amine of the Propargyl-PEG7 linker is first deprotected to reveal a primary amine. This amine can then be conjugated to accessible carboxyl groups on the protein surface (e.g., on aspartic or glutamic acid residues) or, more commonly, the Boc group is removed after the propargyl group is attached to the protein via other chemistries. A more direct approach involves the reaction of the propargyl group with a suitable functional group on the protein. However, for the purpose of this protocol, we will focus on a scenario where a protein is first functionalized with an azide group, which will then react with the propargyl group of the PEG linker.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl) group of the PEGylated protein is then reacted with an azide-functionalized molecule of interest in the presence of a copper(I) catalyst. This "click" reaction is highly efficient and specific, forming a stable triazole linkage.
Data Presentation: Representative Quantitative Analysis
The following tables present representative data from a hypothetical protein PEGylation experiment using an alkyne-PEG linker, modeled after typical results observed in PEGylation studies. This data is for illustrative purposes to demonstrate the expected outcomes and the methods of analysis.
Table 1: Reaction Conditions and PEGylation Efficiency
| Parameter | Condition A | Condition B | Condition C |
| Protein Concentration | 1 mg/mL | 1 mg/mL | 2 mg/mL |
| This compound:Protein Molar Ratio | 5:1 | 10:1 | 10:1 |
| Reaction Time | 2 hours | 4 hours | 4 hours |
| Temperature | 25°C | 25°C | 37°C |
| PEGylation Efficiency (%) | 65% | 85% | 92% |
| Degree of PEGylation | |||
| Mono-PEGylated | 80% | 75% | 70% |
| Di-PEGylated | 15% | 20% | 25% |
| Poly-PEGylated | 5% | 5% | 5% |
Table 2: Characterization of PEGylated Protein (Condition B)
| Analysis Method | Unmodified Protein | PEGylated Protein |
| SDS-PAGE (Apparent MW) | 50 kDa | ~65-80 kDa (smeared band) |
| SEC-HPLC (Retention Time) | 15.2 min | 12.8 min |
| Mass Spectrometry (Observed Mass) | 50,125 Da | 51,000 - 53,000 Da (heterogeneous) |
| Purity (by RP-HPLC) | >98% | >95% (after purification) |
Table 3: Biological Activity and Stability of PEGylated Protein (Condition B)
| Parameter | Unmodified Protein | PEGylated Protein |
| In Vitro Bioactivity (EC50) | 1.5 nM | 4.8 nM |
| Relative Activity (%) | 100% | 31% |
| Thermal Stability (Tm) | 62°C | 68°C |
| Proteolytic Stability (t1/2 in trypsin) | 2 hours | 18 hours |
| In Vivo Half-life (rats) | 1.5 hours | 28 hours |
Experimental Protocols
Protocol 1: Azide Modification of the Target Protein
This protocol describes the introduction of azide groups onto the protein surface, a prerequisite for the CuAAC reaction with the propargyl-PEG linker.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Dissolve the azido-NHS ester in DMSO to a final concentration of 100 mM.
-
Add the azido-NHS ester solution to the protein solution at a 10-fold molar excess.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove the excess, unreacted azido-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA assay).
Protocol 2: PEGylation of Azide-Modified Protein with this compound (via CuAAC)
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a reaction tube, combine the azide-modified protein and this compound at a desired molar ratio (e.g., 1:10 protein to PEG).
-
Prepare a fresh catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst solution to the protein-PEG mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the PEGylated protein from unreacted PEG and catalyst components using size-exclusion or ion-exchange chromatography.[1][2]
Protocol 3: Characterization of the PEGylated Protein
1. SDS-PAGE Analysis:
-
Run samples of the unmodified and PEGylated protein on an SDS-PAGE gel.
-
The PEGylated protein will show a significant increase in apparent molecular weight and may appear as a smeared band due to the heterogeneity of PEGylation.[3]
2. Size-Exclusion Chromatography (SEC-HPLC):
-
Analyze the purified PEGylated protein by SEC-HPLC.
-
PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein.[1]
3. Mass Spectrometry:
-
Determine the molecular weight distribution of the PEGylated protein using MALDI-TOF or ESI-MS. This will confirm the covalent attachment of the PEG linker and provide information on the degree of PEGylation.[4]
4. Biological Activity Assay:
-
Perform a relevant in vitro bioassay to determine the specific activity of the PEGylated protein compared to the unmodified protein. A decrease in activity is often observed due to steric hindrance from the PEG chain.
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Key outcomes of protein PEGylation.
References
- 1. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Locational Impact of Site-Specific PEGylation: Streamlined Screening with Cell-Free Protein Expression and Coarse-Grain Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
Synthesis of Heterobifunctional Molecules with Propargyl-PEG7-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional molecules are powerful tools in chemical biology and drug discovery, designed with two distinct reactive moieties connected by a chemical linker. A prominent application of this molecular architecture is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome machinery. The linker component is crucial for the efficacy of a PROTAC, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
Propargyl-PEG7-Boc is a versatile heterobifunctional linker well-suited for the synthesis of PROTACs and other bioconjugates. It features a propargyl group for facile and highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG7 chain enhances aqueous solubility and provides a flexible spacer of a defined length, while the Boc-protected amine allows for subsequent conjugation to another molecule of interest after deprotection.
This document provides detailed application notes and protocols for the synthesis of a heterobifunctional molecule, specifically a PROTAC targeting the BRD4 protein, using this compound as a key building block.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₄₁NO₉ |
| Molecular Weight | 463.56 g/mol |
| Appearance | Colorless to light yellow oil |
| Functional Groups | Propargyl (alkyne), PEG7 spacer, Boc-protected amine |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents |
| Storage | Store at -20°C for long-term stability |
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated degradation of a target protein.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC.
Experimental Protocols
This section details a representative protocol for the synthesis of a BRD4-targeting PROTAC, herein named BRD4-Degrader-7, using JQ1 as the BRD4 ligand and Pomalidomide as the E3 ligase (Cereblon) ligand.
Materials and Reagents
-
This compound
-
JQ1-acid (a derivative of JQ1 with a carboxylic acid for conjugation)
-
Pomalidomide-azide (Pomalidomide functionalized with an azide group)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
tert-Butyl methyl ether (TBME)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., acetonitrile, water, methanol)
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM (3x) to remove residual TFA.
-
The resulting Propargyl-PEG7-amine (as a TFA salt) is typically used in the next step without further purification.
Step 2: Conjugation of Propargyl-PEG7-amine to JQ1-acid
-
Dissolve JQ1-acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Propargyl-PEG7-amine (from Step 1, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG7-propargyl intermediate.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the JQ1-PEG7-propargyl intermediate (1.0 eq) and Pomalidomide-azide (1.2 eq) in a 3:1 mixture of DMF and water.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in deionized water.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq) in deionized water.
-
Stir the reaction mixture at room temperature for 12-16 hours, protected from light.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification and Characterization
-
Purify the crude BRD4-Degrader-7 by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final product by LC-MS to confirm the molecular weight and purity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Quantitative Data Summary (Illustrative)
The following table provides illustrative quantitative data for the synthesis of a BRD4-targeting PROTAC using a PEG-based linker and click chemistry, based on reported literature values for similar syntheses.[1][2]
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Propargyl-PEG7-amine | This compound | TFA, DCM | DCM | 1-2 | >95 | - |
| 2 | JQ1-PEG7-propargyl | JQ1-acid, Propargyl-PEG7-amine | HATU, DIPEA | DMF | 4-6 | 70-85 | >95 (after chromatography) |
| 3 | Crude BRD4-Degrader-7 | JQ1-PEG7-propargyl, Pomalidomide-azide | CuSO₄, Na-Ascorbate, THPTA | DMF/H₂O | 12-16 | 55-90 | - |
| 4 | Pure BRD4-Degrader-7 | Crude BRD4-Degrader-7 | - | - | - | >90 (after HPLC) | >98 (by LC-MS) |
Conclusion
This compound is a highly valuable and versatile linker for the modular synthesis of heterobifunctional molecules, particularly PROTACs. The propargyl and Boc-protected amine functionalities allow for a straightforward, two-step conjugation strategy involving robust and high-yielding reactions like Boc deprotection and CuAAC click chemistry. The incorporated PEG7 spacer can impart favorable physicochemical properties, such as increased solubility, which is often a critical parameter in drug development. The detailed protocols and workflow provided herein serve as a comprehensive guide for researchers in the synthesis and exploration of novel heterobifunctional molecules for targeted protein degradation and other applications in chemical biology.
References
Troubleshooting & Optimization
Troubleshooting low yield in Propargyl-PEG7-Boc conjugation reactions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG7-Boc in conjugation reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components: a terminal alkyne group (propargyl) for click chemistry, a seven-unit polyethylene glycol (PEG) chain to enhance solubility and provide spacing, and a Boc-protected amine. This linker is commonly used in the synthesis of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1]
Q2: My CuAAC (click chemistry) reaction with this compound has a very low yield. What are the most common causes?
Low yield in CuAAC reactions is a frequent issue. The primary culprits are often related to the copper catalyst, reagent quality, or reaction conditions. Specific causes include:
-
Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen.
-
Impure Reagents: Contaminants in the this compound, the azide-containing molecule, or solvents can poison the catalyst.
-
Suboptimal Stoichiometry: Incorrect ratios of reactants, copper, ligand, or the reducing agent can stall the reaction.
-
Poor Solvent Choice: The solvent may not be suitable for both reactants or may interfere with the catalytic cycle.[2][3]
Q3: Can the Boc protecting group be cleaved under standard click chemistry conditions?
The tert-butyloxycarbonyl (Boc) group is generally stable under the mild, neutral to slightly basic conditions of a standard CuAAC reaction.[4] It is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA).[5][6] Therefore, cleavage of the Boc group during the click reaction is an unlikely cause of low yield.
Q4: I see multiple unidentified products in my reaction mixture. What are potential side reactions?
Side reactions can complicate purification and reduce the yield of the desired product. Potential side reactions include:
-
Alkyne Homocoupling (Glaser Coupling): The terminal alkyne of the this compound can react with itself in the presence of the copper catalyst and oxygen to form a dimer.[7]
-
Reactions with the Propargyl Group: In some cases, propargylic esters or carbamates can undergo side reactions, though this is less common for the ether linkage in this compound.[8]
-
Product Degradation: If the reaction conditions are too harsh (e.g., high temperature) or purification is delayed, the desired conjugate may degrade.
Q5: How does steric hindrance affect the conjugation with a PEG7 linker?
While PEG linkers are often used to create space between two conjugated molecules, the PEG chain itself can cause steric hindrance, especially if the azide-containing molecule is also bulky.[9][10] This can slow down the reaction rate by impeding the approach of the reactants to the catalytic center. The flexibility of the PEG chain can sometimes mitigate this, but in sterically demanding systems, longer reaction times or optimization of the catalyst and ligand may be necessary.[11]
Troubleshooting Guide
This guide addresses specific issues encountered during this compound conjugation reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | • Use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to the active Cu(I) state. • Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) to prevent oxidation of Cu(I). |
| Impure Reagents | • Confirm the purity of this compound and the azide-containing substrate using techniques like NMR or mass spectrometry before starting the reaction. • Use high-purity, anhydrous solvents. |
| Incorrect Stoichiometry | • Start with a slight excess (1.1 to 1.5 equivalents) of one of the reactants, typically the less precious one. • Ensure the correct catalytic amount of copper sulfate (1-5 mol%) and sodium ascorbate (5-10 mol%) is used. • Use a copper-coordinating ligand (e.g., THPTA or TBTA) in a 2:1 to 5:1 molar ratio to copper to stabilize the Cu(I) catalyst and accelerate the reaction. |
| Poor Solubility of Reactants | • Ensure both the this compound and the azide-containing molecule are fully dissolved in the chosen solvent system. • A mixture of solvents like DMSO/water or t-BuOH/water is often effective for accommodating both hydrophobic and hydrophilic reactants. |
Issue 2: Presence of Multiple Side Products
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling | • Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere. • The use of a suitable ligand can sometimes suppress this side reaction. |
| Reaction with Impurities | • Purify starting materials to remove any reactive impurities that could lead to side products. |
| Product Degradation during Purification | • Avoid harsh purification conditions (e.g., strong acids or bases). • If using silica gel chromatography, be aware that some PEGylated compounds can be unstable. Consider alternative purification methods like reverse-phase HPLC or size-exclusion chromatography.[2] |
Quantitative Data on Reaction Optimization
The optimal conditions for a CuAAC reaction are highly dependent on the specific substrates. The following tables provide illustrative data from studies on similar PEGylated systems, which can serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Reaction Yield (Data adapted from analogous CuAAC reactions)
| Catalyst System | Ligand | Solvent | Time (h) | Yield (%) |
| CuSO₄/Sodium Ascorbate | None | THF | 48 | < 5% |
| CuSO₄/Sodium Ascorbate | PMDTA | THF | 48 | 63.7% |
| CuBr | None | Toluene | 48 | No Reaction |
| CuBr | PMDTA | Toluene | 48 | 63.7% |
| CuSO₄/Sodium Ascorbate | THPTA | Water/DMSO | 1 | > 95% |
Table 2: Effect of Reaction Parameters on Yield in a PEG-Coumarin Conjugation (Data from a study using supercritical CO₂ as a solvent, demonstrating general principles of optimization)[3]
| Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 130 | 0.5 | 35 | 24 | 82.3% |
| 130 | 0.5 | 35 | 48 | 87.1% |
| 80 | 0.1 | 45 | 24 | ~40% |
| 170 | 0.5 | 35 | 24 | ~83% |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents (e.g., DMSO, t-BuOH, water), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/water 3:1).
-
In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO₄ (0.05 equivalents) with THPTA (0.25 equivalents) in water.
-
Add the copper/ligand solution to the reaction mixture.
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate (0.5 equivalents in water).
-
Sparge the reaction mixture with an inert gas for 5-10 minutes and then seal the vessel.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the product can be purified. Common methods include reverse-phase HPLC or size-exclusion chromatography.
Visualizations
Caption: A decision tree for troubleshooting low yield in conjugation reactions.
Caption: The catalytic cycle of a CuAAC "click" reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to improve the solubility of Propargyl-PEG7-Boc in aqueous buffers.
This technical support guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Propargyl-PEG7-Boc in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor solubility in aqueous buffers despite the PEG chain?
A1: this compound is an amphiphilic molecule. While the polyethylene glycol (PEG) chain enhances hydrophilicity, the molecule also contains two significant hydrophobic components: the terminal propargyl (alkyne) group and the bulky tert-Butoxycarbonyl (Boc) protecting group.[1][2][3] These hydrophobic ends can lead to aggregation and low solubility in purely aqueous solutions, counteracting the solubilizing effect of the PEG linker. The molecule has a calculated LogP of 1.4676, indicating a degree of lipophilic character.[4]
Q2: What is the recommended first step for dissolving this compound for use in an aqueous system?
A2: The most effective initial approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. This method prevents the powder from clumping in the buffer. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for the initial stock solution.[1][5]
Q3: Can co-solvents be used to improve and maintain the solubility of this compound in my final buffer?
A3: Yes, using a co-solvent is a highly effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, which decreases the tendency of the hydrophobic parts of the molecule to aggregate.[6][] It is crucial to add the concentrated organic stock of your compound to the final aqueous buffer that already contains the co-solvent, preferably while vortexing, to ensure rapid and uniform mixing.
Table 1: Recommended Co-solvents for this compound
| Co-solvent | Recommended Starting % (v/v) | Maximum Recommended % (v/v) | Notes |
| DMSO | 1 - 5% | 10% | Highly effective solubilizing agent. Ensure the final concentration is compatible with your experimental system (e.g., cell-based assays). |
| Ethanol | 1 - 5% | 15% | A less harsh organic solvent, often well-tolerated in biological assays. |
| Propylene Glycol | 5 - 10% | 25% | A viscous, biocompatible co-solvent often used in pharmaceutical formulations.[8] |
| PEG 400 | 5 - 15% | 30% | Can enhance the solubility of hydrophobic compounds and is often used in drug delivery systems.[6][9] |
Q4: How does pH affect the solubility and stability of this compound?
A4: The Boc protecting group is sensitive to acidic conditions and can be cleaved at a pH below 4.[10] Therefore, it is critical to maintain the pH of your buffer in the neutral to slightly basic range (pH 6.0 - 8.0) to ensure the stability of the molecule. While adjusting the pH within this stable range is unlikely to significantly increase the solubility of this non-ionizable molecule, avoiding acidic conditions is mandatory to prevent degradation.[11]
Q5: Are surfactants a viable option for increasing the solubility?
A5: Yes, surfactants can significantly increase the apparent aqueous solubility of hydrophobic compounds by forming micelles that encapsulate them.[12][13][14] This is a common technique used in drug formulation. For biological applications, non-ionic surfactants are generally preferred as they are milder and less likely to denature proteins.[15]
Table 2: Recommended Surfactants for this compound
| Surfactant | Type | Recommended Starting Concentration (w/v) | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01% - 0.1% | A mild detergent commonly used in immunoassays and cell culture applications to prevent non-specific binding. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.02% - 0.2% | Frequently used as a solubilizing agent in pharmaceutical formulations.[16] |
| Pluronic® F-68 | Non-ionic | 0.05% - 0.5% | A non-ionic block copolymer surfactant known for its low toxicity in biological systems. |
Q6: Can I use heat or sonication to help dissolve the compound?
A6: Yes, both methods can be beneficial.
-
Gentle Warming: Warming the solution to 37-40°C can increase the rate of dissolution and the solubility limit.[1] Polyethylene glycol itself can be dissolved in water up to 80-90°C without adverse effects, though such high temperatures are not recommended for this modified molecule without specific stability data.[17]
-
Sonication: Using a bath sonicator can help break up small aggregates and facilitate dissolution.[1] This is particularly useful after diluting the organic stock into the aqueous buffer.
Troubleshooting Guide
Issue: My this compound precipitates immediately or over time after being diluted from an organic stock into my aqueous buffer.
Caption: Troubleshooting workflow for addressing precipitation issues.
Experimental Protocols
Protocol 1: Standard Dissolution Using an Organic Stock
-
Weigh the required amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to create a concentrated stock solution (e.g., 20-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if needed.
-
Place the desired volume of the final aqueous buffer in a separate tube.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Continue to vortex for another 30-60 seconds to ensure homogeneity. If any cloudiness appears, place the tube in a bath sonicator for 5-10 minutes.
Protocol 2: Dissolution Using a Co-solvent System
-
Prepare your aqueous buffer containing the desired final concentration of a co-solvent (e.g., 5% (v/v) DMSO).
-
Prepare a concentrated stock of this compound in 100% of the same co-solvent (e.g., 50 mM in DMSO).
-
While vortexing the co-solvent-containing buffer, slowly add the stock solution to reach your final concentration.
-
This method minimizes the solvent shock that can occur when a compound is transferred from a 100% organic environment to a mostly aqueous one, thereby reducing the likelihood of precipitation.
Visualization of Solubility Enhancement Mechanisms
Caption: How co-solvents and surfactants improve aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protected Compounds [pt.bzchemicals.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemscene.com [chemscene.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. bepls.com [bepls.com]
- 8. Propylene glycol - Wikipedia [en.wikipedia.org]
- 9. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. skemman.is [skemman.is]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surfactant - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Propargyl-PEG7-Boc Click Chemistry
Welcome to the technical support center for Propargyl-PEG7-Boc click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound click chemistry?
A1: this compound click chemistry refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction between the terminal alkyne of the this compound linker and an azide-functionalized molecule.[1][2] This reaction forms a stable triazole linkage, connecting the two molecules. The Boc (tert-butyloxycarbonyl) group is a protecting group on the other end of the PEG linker, which can be removed in a subsequent step to reveal a primary amine for further conjugation.
Q2: What is the active catalyst in this reaction and how is it generated?
A2: The active catalyst is the copper(I) ion (Cu(I)).[3] While Cu(I) salts like cuprous bromide or iodide can be used, it is more common and convenient to generate Cu(I) in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][3] The most widely used reducing agent for this purpose is sodium ascorbate.[1][4]
Q3: Why is a ligand necessary for the CuAAC reaction?
A3: Ligands are crucial for several reasons. They stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II).[3][5] Ligands also increase the solubility of the copper catalyst and can accelerate the reaction rate.[6] Commonly used ligands for bioconjugation include tris-(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[3][7]
Q4: What is the optimal pH for a CuAAC reaction?
A4: The CuAAC reaction is robust and can proceed over a wide pH range, typically between 4 and 12.[1][5] For most bioconjugation applications, a pH of around 7.0 to 7.5, often achieved using phosphate-buffered saline (PBS) or HEPES buffer, is recommended as a starting point.[8]
Q5: Can I perform this reaction in organic solvents?
A5: Yes, the CuAAC reaction is compatible with a variety of organic solvents such as DMSO, DMF, THF, and alcohols, as well as aqueous solutions.[9][10] The choice of solvent often depends on the solubility of your substrates. For molecules with poor water solubility, using a co-solvent like DMSO or DMF (up to 10%) can be beneficial.[11][12] Interestingly, water has been shown to accelerate the reaction rate in many cases.[1][11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound click chemistry experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Oxidation of Cu(I) catalyst: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) form.[4] | Degas your reaction mixture and solvents by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.[11] For highly sensitive reactions, consider working in a glovebox.[11] |
| Degraded sodium ascorbate: Sodium ascorbate is a reducing agent and can be oxidized over time, losing its effectiveness. | Use a fresh, white, crystalline stock of sodium ascorbate. If it appears brown, it has likely oxidized and should be discarded.[13] | |
| Sub-optimal reagent concentrations: Incorrect stoichiometry can lead to poor yields. | Ensure you are using the recommended concentrations. A good starting point is a slight excess of the azide or alkyne, depending on which is your more precious reagent. | |
| Copper sequestration: In complex biological mixtures, other molecules (e.g., proteins with thiol groups) can chelate the copper, making it unavailable for catalysis.[12][14] | Increase the copper concentration or add a sacrificial metal like Zn(II) to bind to interfering species.[12][14] | |
| Side Product Formation (e.g., Alkyne Homocoupling) | Excessive oxygen exposure: In the presence of oxygen, copper can catalyze the oxidative homocoupling of terminal alkynes. | Thoroughly degas the reaction mixture.[11] The addition of a slight excess of sodium ascorbate can also help prevent this side reaction.[1] |
| Reaction Mixture Precipitates | Poor solubility of reactants or product: The starting materials or the final conjugate may not be soluble in the chosen solvent system. | Add a co-solvent like DMSO or DMF to improve solubility.[11][12] |
| Formation of insoluble copper species: Adding the reducing agent before the ligand can lead to the formation of insoluble copper oxides. | Follow the recommended order of addition: pre-mix the copper salt and ligand before adding them to the azide and alkyne solution, and add the sodium ascorbate last to initiate the reaction.[4][11] | |
| Difficulty in Purifying the Final Product | PEG linker challenges: The polyethylene glycol (PEG) linker can cause streaking on TLC plates and broad peaks during chromatography, making purification difficult.[15] | Use purification methods suitable for PEGylated molecules, such as reverse-phase HPLC or size-exclusion chromatography.[16] For HPLC, a slow gradient may improve separation.[15] |
Experimental Protocols
General Protocol for a Small Molecule CuAAC Reaction
This protocol provides a starting point for the click reaction between a this compound molecule and an azide-containing small molecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, or PBS with a co-solvent like DMSO)
Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide-molecule: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.[16]
-
THPTA: Prepare a 200 mM stock solution in deionized water or DMSO.[16]
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water.[16]
Procedure:
-
In a microcentrifuge tube, add the this compound (e.g., 1.0-1.2 equivalents) and the azide-containing molecule (1.0 equivalent).
-
Add the chosen solvent to achieve the desired final reaction concentration (typically in the range of 1-10 mM).
-
Degas the solution by bubbling argon or nitrogen through it for 5-10 minutes.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:2 to 1:5 of copper to ligand.[16]
-
Add the catalyst premix to the reaction mixture. The final copper concentration is typically 50-100 µM for bioconjugation.[17]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper, typically around 2.5 mM.[17]
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary.[16] The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by reverse-phase HPLC or another suitable chromatographic method.
Visualizations
CuAAC Reaction Mechanism```dot
// Nodes Cu_II [label="Cu(II)SO4", fillcolor="#F1F3F4", fontcolor="#202124"]; Ascorbate [label="Sodium\nAscorbate", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_I [label="Cu(I)\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyne [label="this compound\n(R1-C≡CH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Copper(I) Acetylide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide [label="Azide Molecule\n(R2-N3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metallacycle [label="Six-membered\nCopper Metallacycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Triazole_Product [label="1,4-Disubstituted Triazole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ascorbate -> Cu_I [label="Reduction"]; Cu_II -> Cu_I; Cu_I -> Cu_Acetylide; Alkyne -> Cu_Acetylide; Cu_Acetylide -> Metallacycle; Azide -> Metallacycle; Metallacycle -> Triazole_Product [label="Cyclization"]; Triazole_Product -> Cu_I [label="Catalyst\nRegeneration", style=dashed];
// Invisible nodes for alignment {rank=same; Cu_II; Ascorbate;} {rank=same; Alkyne; Azide;} }
Caption: A step-by-step experimental workflow for a typical CuAAC "click" reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in Propargyl-PEG7-Boc synthesis and how to avoid them.
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of Propargyl-PEG7-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of mono-Boc-protected PEG7-alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as propargyl bromide. This process is a bimolecular nucleophilic substitution (SN2) reaction.[1]
Q2: I am observing a significant amount of a low molecular weight impurity in my final product. What could it be?
A common side reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkylating agent (propargyl bromide), which competes with the desired SN2 reaction.[1] This elimination reaction produces allene, a volatile gas, and propadiene-related oligomers, which could be the low molecular weight impurities you are observing. The nature of the leaving group and the reaction conditions, especially temperature and solvent, significantly influence whether substitution or elimination is favored.[1]
Q3: My product yield is consistently low, and I suspect side reactions. What are the most likely side products?
Besides the elimination products mentioned in Q2, several other side products can lead to low yields:
-
Bis-Propargyl-PEG7 Ether: If the starting mono-Boc-PEG7-alcohol contains residual PEG7-diol, the formation of a bis-propargyl ether is possible.
-
Unreacted Starting Material: Incomplete deprotonation of the PEG-alcohol or insufficient reaction time can leave unreacted mono-Boc-PEG7-alcohol in the final mixture.
-
Solvent-Related Byproducts: If a protic solvent like ethanol is used, it can be deprotonated by the base and react with propargyl bromide to form ethyl propargyl ether.
Q4: Can the Boc protecting group be cleaved under the basic conditions of the Williamson ether synthesis?
The tert-butyloxycarbonyl (Boc) group is generally stable to hydrolysis under basic conditions and with many nucleophiles.[2][3] Deprotection of a Boc group typically requires acidic conditions.[2][3] While deprotection can be achieved under specific basic conditions (e.g., using a very strong base like sodium t-butoxide with water), these are not typical for a standard Williamson ether synthesis.[2] Therefore, cleavage of the Boc group is an unlikely side reaction with common bases like sodium hydride (NaH) or potassium hydroxide (KOH).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Competing E2 Elimination: The base is acting on the propargyl bromide. | • Use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide).• Maintain a lower reaction temperature.• Choose a polar aprotic solvent like THF or DMF. |
| 2. Incomplete Reaction: The PEG-alcohol is not fully deprotonated or the reaction time is too short. | • Ensure anhydrous conditions, as water will consume the base.• Use a slight excess of the base.• Increase the reaction time and monitor by TLC or LC-MS. | |
| 3. Impure Starting Materials: The propargyl bromide may contain inhibitors or byproducts. | • Use freshly distilled or high-purity propargyl bromide. | |
| Presence of Bis-Propargyl-PEG7 Ether | Contamination of Starting Material: The mono-Boc-PEG7-alcohol contains PEG7-diol. | • Purify the mono-Boc-PEG7-alcohol before the propargylation step, for example, by column chromatography. |
| Product is Difficult to Purify | Formation of Multiple Side Products: A combination of the issues above. | • Optimize the reaction conditions systematically (base, solvent, temperature).• Consider a different propargylating agent with a better leaving group that favors SN2, such as propargyl tosylate. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on lab-specific conditions and reagents.
Materials:
-
mono-Boc-PEG7-alcohol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add mono-Boc-PEG7-alcohol (1 equivalent) to a flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise over 15 minutes. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Propargylation: Cool the reaction mixture back to 0°C. Add propargyl bromide (1.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Visual Guides
Synthesis and Side Reaction Pathway
Caption: Main SN2 synthesis pathway and competing E2 elimination side reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound synthesis.
References
Technical Support Center: Purification of Propargyl-PEG7-Boc Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG7-Boc. It focuses on addressing common challenges encountered during the purification of reaction mixtures containing this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Any reagents used in excess.
-
Byproducts from the Boc-protecting group: Premature deprotection of the Boc group can lead to the formation of the free amine.
-
Side-products from the propargyl group: The terminal alkyne is generally stable but can undergo undesired reactions under certain conditions.
-
Oligomerization or polymerization of PEG chains: This is more common with polydisperse PEG starting materials but can sometimes occur.
-
Reagents and catalysts: Residual coupling agents, bases, or catalysts used in the reaction.[1][2]
Q2: Which chromatographic method is best suited for purifying this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely recommended and effective method for purifying functionalized PEG linkers like this compound.[3] This technique separates molecules based on their hydrophobicity. Given the polar nature of the PEG chain and the presence of the more hydrophobic Boc and propargyl groups, RP-HPLC provides excellent resolution.[3]
Q3: What type of column and mobile phase should I start with for RP-HPLC purification?
A3: A C18 column is an excellent starting point for method development due to its high resolving power for a wide range of hydrophobicities.[3] A typical mobile phase system consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[4]
Q4: My this compound seems to be degrading during purification. What could be the cause?
A4: Degradation during purification can be due to the lability of the Boc protecting group in acidic conditions. If you are using an acidic mobile phase in your chromatography (like one containing TFA), prolonged exposure can lead to the cleavage of the Boc group.[5] It is advisable to work quickly and neutralize the collected fractions if the Boc-protected form is desired.
Q5: How can I monitor the purity of my fractions during purification?
A5: Since this compound lacks a strong UV chromophore, direct detection by UV-Vis at standard wavelengths (e.g., 254 nm) is not very sensitive.[6][] More suitable detectors for monitoring PEG compounds are an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) .[8] If these are not available, you can use Thin Layer Chromatography (TLC) with a suitable stain (like potassium permanganate) or analyze aliquots by mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | - Secondary interactions with residual silanols on the column.- Heterogeneity of the PEG chain (if not a discrete PEG).- Suboptimal mobile phase composition. | - Use a high-purity, end-capped C18 column.- Add a small amount of an acidic modifier like 0.1% TFA to the mobile phase to suppress silanol interactions.[3]- Optimize the gradient slope and organic solvent percentage. |
| Loss of Boc Protecting Group | - Exposure to acidic conditions during chromatography or workup. | - If using an acidic mobile phase (e.g., with TFA), process the purification quickly and neutralize the collected fractions immediately with a mild base (e.g., a dilute solution of ammonium hydroxide in methanol).- Consider using a neutral pH mobile phase if your separation allows. |
| Poor Separation from a Very Similar Impurity | - Co-elution of a closely related byproduct.- Insufficient resolution of the chromatographic system. | - Optimize the HPLC gradient to be shallower, allowing for better separation.- Try a different column chemistry, for example, a phenyl-hexyl column, which can offer different selectivity.[3]- Consider orthogonal purification techniques like normal-phase chromatography if RP-HPLC is insufficient. |
| Product is an Oil and Difficult to Handle | - This is a common physical property of many PEG derivatives. | - After purification and removal of the solvent, place the product under high vacuum to remove any residual solvents.- For storage, dissolving the oil in a suitable anhydrous solvent and storing as a solution at low temperature (-20°C or -80°C) can be effective. |
| Low Recovery After Purification | - Adsorption to glassware or column material.- Product loss during solvent removal. | - Silanize glassware to reduce adsorption.- Use a column with a suitable pore size and surface chemistry.- When concentrating the product, use a rotary evaporator at a moderate temperature and consider co-evaporation with a solvent like toluene to remove residual water or TFA.[5] |
Quantitative Data Presentation
The following table presents illustrative purity data for a batch of this compound before and after purification by RP-HPLC. Actual results may vary depending on the specific reaction and purification conditions.
| Purification Stage | Method | Purity (%) | Major Impurities Detected |
| Crude Reaction Mixture | RP-HPLC-ELSD | 75 | Unreacted starting materials, Boc-deprotected linker |
| After RP-HPLC Purification | RP-HPLC-ELSD | >98 | Minor unidentified peaks (<0.5% each) |
Experimental Protocols
Detailed Methodology for RP-HPLC Purification
This protocol provides a general starting point for the purification of this compound. Optimization may be required.
-
System Preparation:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump and a suitable detector (preferably ELSD or CAD).
-
Column: A C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate appropriate for the column size.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase composition or a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Gradient: A typical gradient might be:
-
5-20% B over 5 minutes
-
20-70% B over 40 minutes
-
70-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B over 2 minutes
-
Re-equilibrate for 10 minutes
-
-
Flow Rate: Adjust according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution profile using an ELSD or CAD.
-
-
Fraction Collection and Processing:
-
Collect fractions corresponding to the main product peak.
-
Immediately add a small amount of a neutralizing agent (e.g., 1% ammonium hydroxide in methanol) to each fraction to prevent Boc deprotection by TFA.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid or oil.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of PEGylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from PEGylated compounds. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection in my PEGylated compound?
Incomplete deprotection of a Boc-protected PEGylated compound is a frequent challenge and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low or its strength is inadequate, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the polyethylene glycol (PEG) chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acidic reagent to the Boc-protected amine, thereby slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical. It must ensure that both the PEGylated conjugate and the acid are fully solvated to allow for an efficient reaction. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In the context of solid-phase synthesis, incomplete deprotection can occur if the resin matrix does not swell sufficiently. Inadequate swelling of the resin can limit the access of the deprotection reagent (TFA) to the peptide chain.[2][3] Interestingly, one study found that 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, leading to lower purity in peptides.[2][4]
Q2: I'm observing unexpected side products after the deprotection of my PEGylated compound. What could be the cause?
The formation of side products during Boc deprotection is often linked to the reactive tert-butyl cation generated during the cleavage of the Boc group.[5][6]
-
t-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites on your molecule, particularly on electron-rich aromatic rings or residues like tryptophan and methionine.[5][7] This leads to a byproduct with a mass increase of 56 Da.[6]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, forming an undesired byproduct.[6]
-
Degradation of Acid-Sensitive Groups: If your PEGylated compound contains other acid-labile functional groups (e.g., certain esters, glycosidic bonds), they may be cleaved under the harsh acidic conditions required for Boc deprotection.[1][6] For instance, one researcher reported a 10-20% loss of ester bonds when using TFA in DCM.[8]
Q3: How can I minimize side reactions during Boc deprotection?
The most effective strategy to prevent side reactions from the tert-butyl cation is the use of "scavengers" in the reaction mixture.[5] Scavengers are reagents that can trap the reactive carbocations.
-
Common Scavengers: Triisopropylsilane (TIS) and water are frequently used scavengers, often in a ratio of 95:2.5:2.5 (TFA:TIS:Water).[5] TIS is particularly effective at reducing the trityl cation and protecting tryptophan residues.[5][9] Other scavengers include 1,2-ethanedithiol (EDT) and thioanisole, which are especially useful for protecting sulfur-containing residues like methionine.[5][9]
Q4: How can I monitor the progress of the deprotection reaction?
Effective monitoring is crucial to ensure complete deprotection while minimizing exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the reaction. The deprotected product, being more polar, will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment, allowing for the quantification of the starting material, the desired product, and any side products that may have formed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]
-
High-Performance Liquid Chromatography (HPLC): For peptide-related compounds, analytical HPLC is a highly effective way to monitor the reaction's progress. By analyzing aliquots at different time points, you can observe the disappearance of the protected peak and the appearance of the deprotected peak.[9]
Q5: What are the best practices for working up the reaction and isolating the deprotected PEGylated product?
The work-up procedure will depend on the properties of your deprotected compound.
-
Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help eliminate residual traces of TFA.[1]
-
Precipitation: The deprotected PEGylated compound, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]
-
Aqueous Workup: If the deprotected product is not soluble in water, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
-
Chromatography: For purification of the final product, various chromatography techniques can be employed, including size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and reverse-phase chromatography (RPC).[][11][12]
Troubleshooting Guide
Problem: Incomplete Boc Deprotection
This is one of the most common issues, often detected by TLC, LC-MS, or NMR analysis showing a persistent presence of the starting material.[6]
Quantitative Data Summary
The following tables summarize common reaction conditions and scavenger cocktails for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-55% | Dichloromethane (DCM) | 30 min - 4 h | A 55% TFA/DCM mixture may improve resin swelling in SPPS compared to 100% TFA.[1][4] |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | 1 - 6 h | Can be a milder alternative to TFA for acid-sensitive substrates.[1][8] |
Table 2: Common Scavenger Cocktails for TFA-mediated Deprotection
| Scavenger | Target Side Reaction | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | tert-butyl cation | 2.5 - 5% | An effective general scavenger, particularly good for protecting tryptophan.[1][5] |
| Water | tert-butyl cation | 2.5% | Often used in combination with other scavengers.[5] |
| Thioanisole | tert-butyl cation | 5% | Particularly effective for protecting methionine residues.[5] |
| 1,2-Ethanedithiol (EDT) | tert-butyl cation | 2.5% | Very effective for protecting sulfur-containing residues, but has a strong odor.[5][9] |
Experimental Protocols
General Protocol for Boc Deprotection in Solution Phase
-
Dissolve the Boc-protected PEGylated compound in an appropriate solvent like dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or be further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol for Monitoring Deprotection by HPLC
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide and halt the reaction.[9]
-
Isolation: Centrifuge to pellet the peptide, carefully remove the ether, and let the residual ether evaporate.[9]
-
Reconstitution: Dissolve the peptide pellet in the HPLC mobile phase (e.g., 100 µL of 50% aqueous acetonitrile with 0.1% TFA).[9]
-
Analysis: Inject the sample into the HPLC system.
-
Data Interpretation: Compare the peak areas of the protected and deprotected compounds over time to determine the reaction kinetics and the endpoint.[9]
Visualizations
Caption: Workflow for Boc deprotection of PEGylated compounds.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Best practices for storage and handling of Propargyl-PEG7-Boc to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Propargyl-PEG7-Boc to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored at 2-8°C. Some suppliers may recommend 4°C for long-term storage.
Q2: What are the key handling precautions for this compound?
This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[1] Keep the container tightly sealed when not in use and store it in a dry, well-ventilated area.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q3: Is this compound sensitive to light?
While not always explicitly stated, it is good practice to protect this compound from light, as some related compounds are light-sensitive. Storing the compound in an amber vial or in a dark location is recommended.
Q4: What solvents are compatible with this compound?
For reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), common solvents include dimethylformamide (DMF), water, or a mixture of the two. For other applications, ensure the chosen solvent is anhydrous if moisture can affect the reaction.
Q5: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or consistency of the compound. However, chemical degradation may not always be visible. The most reliable way to assess the integrity of the compound is through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. These techniques can identify the loss of the Boc protecting group or changes to the PEG chain.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yield in Click Chemistry Reactions
Possible Causes:
-
Degradation of this compound: The alkyne group may have degraded due to improper storage or handling.
-
Catalyst Inactivation: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, solvent, temperature, or pH can lead to poor reaction efficiency.
-
Incompatible Buffer Components: Buffers containing amines, such as Tris, can chelate the copper catalyst, inhibiting the reaction.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Before starting the reaction, confirm the integrity of your this compound and azide-containing molecule using NMR or mass spectrometry.
-
Always use freshly prepared solutions of reagents, especially the sodium ascorbate solution used to reduce Cu(II) to Cu(I).
-
-
Optimize Catalyst System:
-
Ensure the correct ratio of the copper source to the reducing agent (e.g., copper(II) sulfate and sodium ascorbate).
-
Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst.
-
Degas all solutions to remove dissolved oxygen, which can oxidize the catalyst.
-
-
Refine Reaction Conditions:
-
Use a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants to drive the reaction to completion.
-
Ensure all reactants are fully dissolved in a suitable solvent system (e.g., DMF/water).
-
If solubility is an issue, consider using a co-solvent like DMSO, but keep the percentage low to avoid interference with the reaction.
-
-
Select Appropriate Buffers:
-
Avoid Tris-based buffers. Use non-coordinating buffers such as PBS or HEPES.
-
Issue 2: Unexpected Side Products or Loss of Boc Protecting Group
Possible Causes:
-
Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is labile in strong acidic conditions.
-
Hydrolysis: Prolonged exposure to moisture, especially at non-neutral pH, can lead to the hydrolysis of the PEG linker.
-
Oxidation: The polyethylene glycol (PEG) chain can be susceptible to oxidative degradation.
Troubleshooting Steps:
-
Maintain Neutral pH:
-
Ensure that all reaction and purification steps are carried out under neutral or slightly basic conditions to prevent the cleavage of the Boc group.
-
-
Use Anhydrous Conditions:
-
When not performing aqueous reactions, use anhydrous solvents and handle the compound under an inert atmosphere to minimize moisture exposure.
-
-
Avoid Strong Oxidizing Agents:
-
Be aware of any potential oxidizing agents in your reaction mixture that could degrade the PEG chain.
-
-
Purification Considerations:
-
During workup and purification, avoid strong acids. If acidic conditions are necessary, use them cautiously and at low temperatures.
-
Data Presentation
| Parameter | Recommended Condition | Rationale and Stability Considerations |
| Storage Temperature | 2-8°C | Minimizes degradation over long-term storage. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against moisture and oxidation.[1] |
| Light Exposure | Protect from light | Prevents potential photodegradation. |
| Moisture | Keep tightly sealed in a dry place | The compound is moisture-sensitive, which can lead to hydrolysis of the PEG chain or affect the Boc group under certain conditions.[1] |
| pH Stability | Stable in neutral and basic conditions | The Boc group is labile in strong acidic conditions. The PEG chain is more stable at neutral pH. |
| Incompatible Materials | Strong oxidizing agents, reducing agents, strong acids, and strong bases | These can cause degradation of the PEG chain, cleavage of the Boc group, or unwanted side reactions with the propargyl group. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for an accelerated stability study to assess the integrity of this compound under various conditions.
1. Materials:
-
This compound
-
Vials (amber and clear)
-
Oven or incubator set to desired temperatures (e.g., 25°C, 40°C)
-
Desiccator with desiccant
-
Humid chamber (e.g., a sealed container with a saturated salt solution)
-
NMR spectrometer
-
Mass spectrometer (e.g., LC-MS)
-
Deuterated solvents for NMR (e.g., CDCl₃)
-
HPLC grade solvents for LC-MS
2. Procedure:
-
Sample Preparation:
-
Aliquot known quantities of this compound into several vials for each condition to be tested.
-
Prepare a "time zero" sample by immediately analyzing one aliquot by NMR and LC-MS to establish a baseline.
-
-
Storage Conditions:
-
Temperature Stress: Place vials in ovens/incubators at 25°C and 40°C.
-
Light Stress: Place vials in a well-lit area at room temperature (use clear vials) and in a dark location (use amber or foil-wrapped vials) as a control.
-
Humidity Stress: Place vials in a desiccator (low humidity) and a humid chamber (high humidity) at room temperature.
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
NMR Spectroscopy: Dissolve a sample from each condition and time point in a deuterated solvent. Acquire a ¹H NMR spectrum. Look for the disappearance or reduction in the intensity of the signals corresponding to the Boc group (around 1.4 ppm) and the propargyl group (alkyne proton signal). Changes in the PEG backbone signals may also indicate degradation.
-
LC-MS: Dissolve a sample in a suitable solvent and analyze by LC-MS. Monitor the parent mass of this compound. The appearance of new peaks with lower molecular weights may indicate degradation products (e.g., loss of the Boc group).
-
-
Data Interpretation:
-
Compare the analytical data from each time point and condition to the "time zero" sample to determine the extent of degradation.
-
Mandatory Visualizations
Caption: Logical workflow for maintaining the stability of this compound.
Caption: Troubleshooting workflow for low yield in click chemistry reactions.
References
Overcoming steric hindrance in bioconjugation with long PEG linkers.
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on using long Polyethylene Glycol (PEG) linkers to mitigate steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1] In bioconjugation, this often occurs when a large biomolecule (like an antibody) and another molecule (such as a drug or dye) are too bulky or improperly oriented to allow their reactive functional groups to come into the necessary proximity for a bond to form.[2] This can significantly lower the efficiency and yield of the conjugation reaction or even prevent it from occurring.
Q2: How do long PEG linkers help overcome steric hindrance?
A2: Long, flexible, and hydrophilic PEG linkers act as spacers, physically separating the two molecules being conjugated.[3][4] This increased distance minimizes the spatial interference between the bulky biomolecules, allowing the reactive ends of the linker to access the target functional groups more freely.[3] This is especially important when conjugating large molecules or when the target functional group is located in a less accessible region of a protein.[2][3]
Q3: When should I choose a long PEG chain over a shorter one?
A3: The choice of PEG linker length is a critical optimization step.
-
Choose a longer PEG linker when:
-
You are conjugating two large molecules, such as a protein and an antibody.[3]
-
You observe low conjugation efficiency, which might be due to steric clash.[2]
-
You need to improve the solubility and reduce aggregation of the final conjugate.[3][5]
-
The goal is to significantly extend the circulation half-life of the molecule in vivo.[4]
-
-
Consider a shorter PEG linker when:
It is important to note that excessively long PEG chains can sometimes wrap around the biomolecule, potentially leading to a different form of steric hindrance or affecting the molecule's biological activity.[2]
Q4: What are the common reactive chemistries used with PEG linkers?
A4: PEG linkers can be functionalized with various reactive groups to target specific amino acid residues or other functional groups. Common chemistries include:
-
N-hydroxysuccinimide (NHS) Esters: Target primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds. These reactions are typically performed at a pH of 7.2-8.5.[2][3][4]
-
Maleimides: Selectively react with free sulfhydryl (thiol) groups (e.g., from cysteine residues) to form stable thioether bonds. This reaction is most efficient at a pH between 6.5 and 7.5.[2][4][]
-
Click Chemistry (e.g., Azide, Alkyne, DBCO): These bioorthogonal reactions offer high specificity and efficiency.[7][8][9] For example, Azide-PEG linkers react with alkynes, while DBCO-PEG linkers enable copper-free click chemistry, which is highly biocompatible.[7][9][10]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency or Poor Yield
| Possible Cause | Recommended Solution |
| Steric Hindrance | The PEG linker may be too short to bridge the distance between the molecules effectively. Solution: Switch to a longer PEG linker (e.g., from PEG12 to PEG24 or higher) to provide more flexibility and reach.[2] You can also try optimizing the linker-to-biomolecule molar ratio by increasing the excess of the PEG linker to drive the reaction.[2] |
| Hydrolysis of Reactive Groups | NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions, reducing their reactivity over time.[2] Solution: Prepare stock solutions of the PEG linker immediately before use in an anhydrous solvent like DMSO or DMF.[11][12] Ensure the reaction pH is optimal for the chosen chemistry (pH 7.2-8.0 for NHS esters, pH 6.5-7.5 for maleimides) to balance reactivity and stability.[2][4] |
| Oxidized Thiols (for Maleimide Chemistry) | Cysteine residues can form disulfide bonds, making them unavailable for conjugation with maleimides. Solution: Reduce the biomolecule with a reducing agent like TCEP or DTT before conjugation. It is critical to remove the reducing agent (e.g., using a desalting column) before adding the maleimide-PEG linker, as it will react with the maleimide.[2] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule in NHS ester reactions.[11][12] Solution: Use an amine-free buffer such as PBS, HEPES, or borate buffer for NHS ester conjugations.[11] |
Issue 2: Loss of Biological Activity in the Final Conjugate
| Possible Cause | Recommended Solution |
| Conjugation at an Active Site | The PEG linker may have attached to an amino acid residue that is critical for the biomolecule's function, blocking its active site. Solution: If possible, use site-specific conjugation methods (e.g., targeting a specific cysteine residue introduced via mutagenesis) to direct the PEGylation to a region away from the active site. Alternatively, varying the PEG linker length might alter its interaction with the active site. |
| Conformational Changes | The attachment of the PEG chain may induce a change in the three-dimensional structure of the biomolecule, leading to reduced activity. Solution: Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to check for significant conformational changes.[2] Optimizing reaction conditions, such as using a lower temperature, may help minimize denaturation.[2] |
Quantitative Data on PEG Linker Effects
The length of the PEG linker can significantly influence the pharmacokinetic and pharmacodynamic properties of a bioconjugate.
Table 1: Effect of PEG Linker Length on Circulation Half-Life
| Molecule | PEG Linker MW (kDa) | Effect on Half-Life | Reference |
| Affibody-MMAE Conjugate | 0 (No PEG) | Baseline (19.6 min) | [4] |
| Affibody-MMAE Conjugate | 4 | 2.5-fold increase | [4] |
| Affibody-MMAE Conjugate | 10 | 11.2-fold increase | [4][13] |
| Methotrexate-loaded Chitosan Nanoparticles | 2 | Increased elimination half-life | [4] |
| Methotrexate-loaded Chitosan Nanoparticles | 5 | Further increased elimination half-life | [4] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Linker MW (kDa) | Relative Cytotoxicity Reduction | Reference |
| HP4KM | 4 | ~6.5-fold reduction vs. No PEG | [13] |
| HP10KM | 10 | ~22.5-fold reduction vs. No PEG | [13] |
| Note: While longer PEG chains can decrease in vitro cytotoxicity, this is often offset by a significantly longer in vivo half-life, leading to improved overall therapeutic efficacy.[13] |
Visualizations and Workflows
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester-PEG Conjugation to a Protein
This protocol describes a common method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[2][12]
Materials:
-
Protein of interest
-
NHS-Ester-PEG linker
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)[2]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Purification system (e.g., SEC column, dialysis cassette)[2]
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (like Tris), exchange it into the reaction buffer using a desalting column or dialysis.[2][12]
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL. Do not store the solution, as the NHS ester is moisture-sensitive.[2][12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently by pipetting or brief vortexing.[2] The final concentration of DMSO should ideally not exceed 10% of the total reaction volume.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[2][11]
-
Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[2]
-
Characterization: Analyze the purified conjugate by SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to determine the number of attached PEGs), and HPLC to assess purity.[2]
Protocol 2: General Procedure for Maleimide-PEG Conjugation to a Protein Thiol
This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (from a cysteine residue) on a protein.[2]
Materials:
-
Protein of interest containing one or more cysteine residues
-
Maleimide-PEG linker
-
Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5)[4]
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC column)
Procedure:
-
Prepare the Protein (Reduction Step): If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced. Dissolve the protein in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide linker.[2]
-
Prepare the Maleimide-PEG: Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG to the reduced, purified protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark to prevent degradation of the maleimide group.
-
Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and any remaining unreacted protein.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
Preventing aggregation of biomolecules after conjugation with Propargyl-PEG7-Boc.
Welcome to the technical support center for Propargyl-PEG7-Boc. This guide is designed to assist researchers, scientists, and drug development professionals in successfully conjugating this linker to biomolecules while minimizing aggregation. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker containing three key components:
-
A propargyl group (an alkyne) for use in copper-catalyzed or copper-free click chemistry reactions.
-
A seven-unit polyethylene glycol (PEG) spacer to enhance solubility and provide distance between the conjugated molecules.
-
A Boc (tert-butyloxycarbonyl) protected amine , which, after deprotection, can be used for subsequent conjugation reactions.
It is commonly used in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where precise linking of different molecular entities is required.[1][2][3]
Q2: Why is my biomolecule aggregating after conjugation with this compound?
Aggregation after conjugation can be caused by several factors:
-
Increased Hydrophobicity: The addition of the this compound linker, although containing a hydrophilic PEG chain, can alter the surface properties of your biomolecule, potentially exposing hydrophobic patches that lead to intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: High protein concentrations, inappropriate buffer pH or ionic strength, and excessive molar ratios of the linker can all contribute to biomolecule instability and aggregation.[4][5]
-
Harsh Boc Deprotection: The standard method for Boc deprotection using strong acids like Trifluoroacetic Acid (TFA) can be harsh on sensitive biomolecules, leading to denaturation and aggregation.[6]
-
Presence of Unreacted Reagents: Residual unreacted linker or coupling agents can sometimes contribute to aggregation.
Q3: How can I detect and quantify aggregation of my biomolecule?
Several analytical techniques can be used to detect and quantify aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[7][8][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.[10]
-
UV-Vis Spectroscopy: An increase in turbidity, measured by absorbance at a wavelength like 340 nm or 600 nm, can indicate the formation of insoluble aggregates.[11]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight aggregates.[11]
Q4: What are some general strategies to prevent aggregation during the workflow?
To minimize aggregation, consider the following:
-
Optimize Protein Concentration: Working with lower concentrations of your biomolecule (e.g., 1-5 mg/mL) can reduce the likelihood of intermolecular interactions.[5]
-
Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find the optimal environment for your biomolecule's stability. The pH should ideally be at least one unit away from the protein's isoelectric point (pI).[5][12]
-
Use of Additives: Incorporating stabilizing excipients into your buffers can be highly effective. Common additives include:
-
Control Molar Ratio: Use the lowest effective molar excess of the this compound linker to achieve the desired degree of labeling without promoting aggregation.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your conjugation workflow.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitation or cloudiness during the initial conjugation step. | 1. Biomolecule is unstable under the reaction conditions. 2. High concentration of the biomolecule or linker. 3. Suboptimal buffer pH or ionic strength. | 1. Perform a buffer screen to identify optimal conditions for your biomolecule's stability. 2. Reduce the concentration of the biomolecule and/or the molar excess of the linker. 3. Add stabilizing excipients like glycerol (5-10%), arginine (50 mM), or a non-ionic detergent (e.g., 0.01% Tween-20).[5] |
| Aggregation is observed after the Boc deprotection step. | 1. The acidic conditions of the deprotection are too harsh for the biomolecule. 2. Inefficient removal of the deprotection reagent. | 1. Switch to a milder deprotection method. See "Mild Boc Deprotection Protocol" below. 2. Ensure complete removal of the deprotection reagent by dialysis, buffer exchange, or size exclusion chromatography immediately after the reaction.[6] |
| Low yield of the final conjugate after purification. | 1. Aggregated material was lost during purification. 2. Inefficient conjugation or deprotection reactions. | 1. Address aggregation issues using the strategies outlined in this guide. 2. Optimize the molar ratio of reagents and reaction times for both the conjugation and deprotection steps. |
| High molecular weight species are detected by SEC in the final product. | 1. Formation of soluble aggregates. 2. Inefficient purification to remove aggregates. | 1. Re-evaluate the entire workflow for potential causes of aggregation. Consider site-specific conjugation if random labeling is leading to aggregation-prone species. 2. Optimize your purification method. Size exclusion chromatography is often effective at removing soluble aggregates. Hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) can also be employed.[14][] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Biomolecule
This protocol describes the conjugation of a carboxylated version of the linker to primary amines on a biomolecule using EDC/NHS chemistry.
Materials:
-
Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., MES, PBS)
-
This compound-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the biomolecule in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of this compound-COOH, EDC, and NHS in anhydrous DMF (e.g., 100 mM).
-
-
Activate the Linker:
-
In a separate tube, mix the this compound-COOH, EDC, and NHS stock solutions at a 1:1:1 molar ratio.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the biomolecule solution. The molar excess of the linker to the biomolecule will need to be optimized but can range from 5 to 20-fold.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis, centrifugal filtration, or size exclusion chromatography against a suitable storage buffer.[14]
-
Protocol 2: Standard Boc Deprotection (TFA Method)
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment in a chemical fume hood.
Materials:
-
Boc-protected biomolecule conjugate (lyophilized)
-
Deprotection Solution: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Purification system
Procedure:
-
Prepare for Deprotection:
-
Lyophilize the purified Boc-protected biomolecule to complete dryness.
-
-
Deprotection Reaction:
-
Resuspend the lyophilized material in a minimal volume of the cold (4°C) Deprotection Solution.
-
Incubate on ice for 30-60 minutes.[6]
-
-
Remove TFA:
-
Evaporate the TFA under a gentle stream of nitrogen or by lyophilization.
-
-
Purification:
-
Immediately purify the deprotected conjugate by dialysis or buffer exchange into a suitable buffer (e.g., PBS, pH 7.4) to remove residual TFA and scavengers.[6]
-
Protocol 3: Mild Boc Deprotection (Oxalyl Chloride/Methanol Method)
This method is an alternative to the harsh TFA protocol and may be more suitable for sensitive biomolecules.[1][16]
Materials:
-
Boc-protected biomolecule conjugate in a suitable buffer
-
Methanol (MeOH)
-
Oxalyl chloride
-
Purification system
Procedure:
-
Buffer Exchange:
-
If necessary, exchange the buffer of the Boc-protected conjugate into a buffer compatible with the addition of methanol.
-
-
Deprotection Reaction:
-
Add methanol to the conjugate solution to a final concentration that does not precipitate the biomolecule (optimization required).
-
Add oxalyl chloride to the solution (e.g., 3 equivalents relative to the estimated amount of Boc groups). A slight increase in temperature may be observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction for completion.
-
-
Purification:
-
Purify the deprotected conjugate immediately using dialysis, buffer exchange, or size exclusion chromatography to remove the reaction byproducts.
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1-5 mg/mL | Higher concentrations may increase aggregation risk.[4] |
| Molar Excess of Linker | 5-20 fold | Start with a lower excess and optimize based on labeling efficiency and aggregation.[4] |
| Reaction pH | 6.0-7.5 | The optimal pH depends on the stability of the biomolecule. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may reduce aggregation for sensitive biomolecules. |
| Reaction Time | 1-12 hours | Longer reaction times at 4°C may be necessary. |
Table 2: Comparison of Boc Deprotection Methods
| Method | Reagents | Conditions | Pros | Cons |
| Standard | 95% TFA, Water, TIS | 30-60 min on ice | Fast and efficient | Harsh conditions, can cause aggregation of sensitive biomolecules[6] |
| Mild | Oxalyl Chloride, Methanol | 1-4 hours at RT | Milder conditions, suitable for sensitive substrates[1][16] | May require more optimization, potential for side reactions if not controlled |
Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Troubleshooting decision tree for aggregation issues.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmmj.org [bmmj.org]
- 12. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring the Progress of a Propargyl-PEG7-Boc Reaction
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of a Propargyl-PEG7-Boc reaction. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a this compound reaction?
A1: The most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in tracking the consumption of starting materials and the formation of the desired product.
Q2: How can I be sure that the Boc protecting group has been successfully attached?
A2: The successful attachment of the tert-butyloxycarbonyl (Boc) group can be definitively confirmed by ¹H NMR spectroscopy. The most telling evidence is the appearance of a prominent singlet signal around 1.4-1.5 ppm in the ¹H NMR spectrum, which corresponds to the nine equivalent protons of the tert-butyl group.[1] Additionally, ¹³C NMR will show characteristic signals for the Boc group's quaternary carbon and carbonyl carbon.[1]
Q3: My TLC plate shows multiple spots, what could be the issue?
A3: Multiple spots on a TLC plate can indicate an incomplete reaction, the presence of impurities in the starting materials, or the formation of side products. It is crucial to run a co-spot (a lane with a mixture of the starting material and the reaction mixture) to differentiate the product from the starting material. If unexpected spots appear, consider potential side reactions such as the dimerization of the starting amine or degradation of the PEG linker.
Q4: I'm having trouble visualizing the PEGylated compounds on my TLC plate. What can I do?
A4: PEG-containing compounds can be challenging to visualize on TLC plates. While some may be UV active, many are not. Staining is often required. Potassium permanganate stain is a good general-purpose stain for visualizing organic molecules. Dragendorff's reagent has also been reported to be effective for staining PEGs.[]
Q5: My LC-MS results show a broad peak for my product. Is this normal?
A5: Yes, broad peaks in the LC-MS chromatogram are common for PEGylated molecules.[][4] This is due to the inherent polydispersity of many PEG reagents. However, for a discrete PEG linker like PEG7, the peak should be relatively sharp. A very broad peak might indicate impurities or degradation. The mass spectrum should still show the expected molecular ion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material still present) | 1. Insufficient reaction time or temperature.2. Inadequate mixing.3. Deactivated reagents. | 1. Extend the reaction time and/or cautiously increase the temperature.2. Ensure vigorous stirring.3. Use fresh reagents. |
| Low or No Product Formation | 1. Incorrect reaction conditions (pH, solvent).2. Inactive catalyst (if applicable).3. Steric hindrance of the amine. | 1. Verify and optimize the reaction conditions.2. Use a fresh batch of catalyst.3. Consider a less sterically hindered amine or a different coupling strategy. |
| Presence of Unexpected Side Products | 1. Reaction temperature is too high, leading to degradation.2. Presence of moisture or other reactive impurities.3. The amine is reacting with the coupling agent. | 1. Lower the reaction temperature.2. Use anhydrous solvents and fresh reagents.3. Re-evaluate the choice of coupling agent and reaction conditions. |
| Difficulty in Purifying the Product | 1. The product is streaking on the silica gel column.2. Poor separation from starting materials or impurities. | 1. Try a different solvent system for column chromatography, such as a gradient of methanol in dichloromethane or chloroform.2. Consider alternative purification methods like preparative HPLC. |
Quantitative Data for Reaction Monitoring
The following table summarizes key analytical data for monitoring a typical this compound reaction.
| Compound | Molecular Weight ( g/mol ) | Expected m/z [M+Na]⁺ | Typical TLC Rf | Key ¹H NMR Signals (ppm) |
| Propargyl-PEG7-Amine (Starting Material) | 361.47 | 384.46 | 0.1 - 0.2 | ~3.6 (m, PEG backbone), ~2.8 (t, -CH₂NH₂), ~2.4 (s, alkyne-H) |
| This compound (Product) | 461.57 | 484.56 | 0.4 - 0.6 | ~3.6 (m, PEG backbone), ~3.2 (q, -CH₂NHBoc), ~2.4 (s, alkyne-H), 1.45 (s, 9H, Boc) |
Note: TLC Rf values are highly dependent on the specific mobile phase and stationary phase used. The values provided are estimates for a silica gel plate with a mobile phase of 5-10% Methanol in Dichloromethane.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively assess the progress of the reaction by separating the starting material from the product.
Methodology:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Using a capillary tube, spot the starting amine, the reaction mixture, and a co-spot of both on the baseline of the TLC plate.
-
Development: Develop the plate in a sealed chamber containing a suitable mobile phase (e.g., 5-10% methanol in dichloromethane). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
First, visualize the plate under UV light (254 nm) to see any UV-active spots.
-
Next, stain the plate. A common and effective stain is potassium permanganate. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Dip the TLC plate into the staining solution for a few seconds and then gently heat it with a heat gun until spots appear. The starting amine and the Boc-protected product should appear as yellow-brown spots on a purple background.
-
-
Analysis: The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicate the formation of the product.
Visualizations
Caption: Workflow for monitoring a this compound reaction.
Caption: Troubleshooting logic for an incomplete reaction.
References
Validation & Comparative
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis of Propargyl-PEG-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. The composition and length of this linker are not merely a spacer but a critical determinant of the PROTAC's efficacy, profoundly influencing the formation of a productive ternary complex, and ultimately, the degradation of the target protein.[1][2]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[1][3] This guide provides a comparative analysis of Propargyl-PEG-Boc linkers with varying PEG unit lengths, focusing on their impact on PROTAC performance, supported by representative experimental data and detailed protocols.
Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The optimal linker length is highly dependent on the specific POI and E3 ligase pair, as it dictates the geometry and stability of the ternary complex.[1][4] A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and non-productive binding.[4][5]
To illustrate this critical relationship, the following tables summarize representative data on the impact of PEG linker length on the degradation of two well-studied therapeutic targets: Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα).
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker (Propargyl-PEGn-Boc) | Number of PEG Units (n) | Approximate Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations |
| Propargyl-PEG3-Boc | 3 | ~13 | > 5000 | ~60 | Intermediate linker lengths can hinder optimal ternary complex formation for some targets.[6] |
| Propargyl-PEG5-Boc | 5 | ~19 | Variable | Variable | Potency can be highly dependent on the specific PROTAC architecture. |
| Propargyl-PEG7-Boc | 7 | ~25 | < 500 | > 90 | Often represents a favorable balance of flexibility and length for effective ternary complex formation. |
| Propargyl-PEG9-Boc | 9 | ~31 | Variable | Variable | Longer linkers may be beneficial for certain targets but can also decrease potency.[5] |
Note: The data presented is a synthesis of findings from multiple research articles and is intended to be representative. Actual values can vary based on the specific warhead, E3 ligase ligand, and experimental conditions.[6]
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations |
| < 12 | No degradation observed | - | Linkers shorter than a certain threshold are often inactive.[1] |
| ~12 | >1000 | Moderate | Demonstrates the critical need for linker optimization.[5] |
| ~16 | <100 | High | A 16-atom linker showed significantly more potent degradation of ERα compared to a 12-atom linker.[5][7] |
| >20 | Decreased Potency | Lower | Excessively long linkers can lead to a decrease in degradation efficiency.[5] |
Visualizing the Mechanism and Pathways
To better understand the processes involved, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and the signaling pathways of BRD4 and ERα.
Caption: General workflow of PROTAC-mediated protein degradation.[8]
Caption: BRD4 signaling pathway and PROTAC-induced degradation.[9]
Caption: ERα signaling pathways and interruption by an ERα PROTAC.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs with varying linker lengths.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
Materials and Reagents:
-
Cell line expressing the target protein (e.g., MCF-7 for ERα, HeLa or 293T for BRD4)
-
PROTACs with different PEG linker lengths (e.g., Propargyl-PEG3, 5, 7, 9-Boc based)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the incubation and washing steps for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol is for assessing the effect of PROTAC-induced protein degradation on cell viability.
Materials and Reagents:
-
Cell line of interest
-
PROTACs with different PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of each PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
-
Assay and Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value for each PROTAC.
-
Conclusion
The length of the PEG linker is a paramount design element in the development of effective PROTACs. The provided data and protocols underscore the necessity of systematic linker optimization for each specific target and E3 ligase combination. While a this compound linker may offer a promising starting point, empirical testing of a range of linker lengths is crucial to identify the optimal configuration that facilitates a stable and productive ternary complex, leading to potent and maximal protein degradation. This guide serves as a foundational resource for researchers to rationally design and evaluate the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Verifying the Structure of Propargyl-PEG7-Boc Derivatives: An NMR Spectroscopy-Based Comparison Guide
For researchers, scientists, and drug development professionals, rigorous structural verification of linker molecules is paramount to ensure the quality and efficacy of final conjugates. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Propargyl-PEG7-Boc, a heterobifunctional linker, and discusses alternative analytical methods.
The unique chemical architecture of this compound, featuring a terminal alkyne for click chemistry, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, necessitates precise characterization. NMR spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular framework.
Performance Comparison: NMR Spectroscopy vs. Alternative Methods
While NMR provides unparalleled detail on the chemical environment of each atom, other techniques can offer complementary information, particularly regarding purity and molecular weight distribution.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Detailed structural confirmation, verification of functional groups, assessment of chemical purity. | Non-destructive, provides unambiguous structural data, quantitative. | Lower sensitivity compared to MS, can be complex for large polymers, requires pure sample. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities. | High sensitivity, provides exact mass, can be coupled with chromatography (LC-MS). | Does not provide detailed structural information on its own, ionization can be challenging for some polymers. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities. | High resolution, quantitative, well-established for purity analysis. | Does not provide structural information, requires reference standards for identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast, simple sample preparation, provides a molecular "fingerprint". | Provides limited structural detail, not ideal for complex mixtures. |
Predicted NMR Data for this compound
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on the analysis of similar compounds and known functional group effects.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | d | 2H | H-1 (Propargyl CH₂) |
| ~3.65 | m | 24H | H-3 to H-8, H-10 to H-15 (PEG CH₂) |
| ~3.55 | t | 2H | H-9 (PEG CH₂) |
| ~3.30 | q | 2H | H-16 (CH₂ next to NH) |
| ~2.45 | t | 1H | H-2 (Propargyl CH) |
| ~1.44 | s | 9H | H-18 (Boc CH₃) |
| ~5.0 (broad) | s | 1H | H-17 (NH) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C-17 (Boc C=O) |
| ~79.5 | C-18 (Boc quaternary C) |
| ~79.0 | C-2 (Propargyl quaternary C) |
| ~75.0 | C-3 (Propargyl CH) |
| ~70.5 | C-4 to C-15 (PEG CH₂) |
| ~69.0 | C-1 (Propargyl CH₂) |
| ~58.5 | C-16 (CH₂ next to NH) |
| ~40.0 | C-19 (Boc CH₃) |
| ~28.5 | C-20, C-21, C-22 (Boc CH₃) |
Experimental Protocols
NMR Sample Preparation and Acquisition
A detailed and consistent protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation :
-
Weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved; gentle vortexing may be applied. PEG compounds can be hygroscopic, so handling in a dry environment is recommended.
-
-
NMR Spectrometer Setup :
-
Utilize a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H and ¹³C spectra at a constant temperature, typically 25 °C (298 K).
-
Visualizing the Analysis
The following diagrams illustrate the structure of this compound and the workflow for its structural verification.
Figure 1. Logical workflow for the synthesis, purification, and structural verification of this compound.
Figure 2. Diagram illustrating the key functional groups of this compound and their characteristic predicted NMR chemical shifts.
Assessing the In Vitro Stability of PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of a Proteolysis-Targeting Chimera (PROTAC) is a critical parameter determining its therapeutic potential. The linker region, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability and pharmacokinetic properties of the molecule. This guide provides a comparative analysis of the in vitro stability of PROTACs, with a focus on those synthesized with Propargyl-PEG7-Boc, and contrasts them with common alternative linker classes.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] Their unique structure, however, presents challenges in maintaining stability in biological environments. Instability can arise from metabolic degradation by enzymes in the liver and blood, as well as chemical degradation under physiological conditions.[2] The linker is often a primary site of metabolic modification.[2]
This guide will delve into the common in vitro assays used to assess PROTAC stability, provide detailed experimental protocols, and present a comparative analysis of different linker types, including the flexible this compound linker, and more rigid alternatives.
Comparative Analysis of PROTAC Linker Stability
The choice of linker significantly impacts a PROTAC's physicochemical properties and, consequently, its in vitro stability. Flexible linkers like polyethylene glycol (PEG) chains, such as this compound, are often employed to enhance solubility and provide conformational flexibility.[3][4] However, this flexibility can come at the cost of reduced metabolic stability.[4] In contrast, more rigid linkers, such as those incorporating alkyl chains or cyclic structures like piperazine, can offer improved metabolic resistance.[4][]
Below is a summary of representative in vitro stability data for PROTACs with different linker types. It is important to note that direct head-to-head comparisons are often dependent on the specific PROTAC, target protein, and E3 ligase. The data presented here is illustrative of general trends observed for each linker class.
| Linker Type | In Vitro Assay | Representative Half-Life (t½) | Key Observations |
| PEG-based (e.g., this compound) | Human Liver Microsomes | < 30 - 60 min | The ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] The flexibility may also expose the molecule to metabolic enzymes. |
| Human Plasma | Generally stable | Often show good stability in plasma, though this can be PROTAC-dependent. | |
| Phosphate-Buffered Saline (pH 7.4) | Generally stable | Typically exhibit good chemical stability at physiological pH. | |
| Alkyl | Human Liver Microsomes | > 60 min | Saturated alkyl chains are generally more metabolically stable than PEG linkers.[4] They are less prone to oxidative metabolism. |
| Human Plasma | Stable | Exhibit high stability in plasma. | |
| Phosphate-Buffered Saline (pH 7.4) | Stable | Chemically stable under physiological conditions. | |
| Rigid (e.g., Piperazine-containing) | Human Liver Microsomes | > 120 min | The incorporation of rigid cyclic structures can shield the PROTAC from metabolic enzymes, leading to significantly enhanced stability.[] |
| Human Plasma | Very Stable | The rigid conformation contributes to high plasma stability. | |
| Phosphate-Buffered Saline (pH 7.4) | Very Stable | The inherent chemical stability of the cyclic structures leads to excellent stability. |
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves several key steps, each of which can be influenced by the molecule's stability. A stable PROTAC is required to successfully form a ternary complex and induce the ubiquitination and subsequent degradation of the target protein.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
Head-to-head comparison of cleavable vs. non-cleavable linkers like Propargyl-PEG7-acid.
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting antibody to the potent payload, profoundly influences the efficacy, stability, and toxicity profile of the entire construct. This guide provides an objective, data-driven comparison of the two primary classes of linkers: cleavable and non-cleavable.
The fundamental difference between these linker types lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the target cell's environment, leading to the release of the unmodified payload. In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody. This distinction has significant implications for the therapeutic window and overall performance of the bioconjugate.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage (e.g., Cathepsin B), pH sensitivity (acidic endosomes), or reduction (high glutathione levels).[1][2] | Proteolytic degradation of the antibody backbone within the lysosome.[2] |
| Released Payload | Typically the unmodified, potent drug. | The drug molecule with the linker and a residual amino acid attached. |
| Plasma Stability | Generally lower, with a potential for premature drug release. | Generally higher, leading to a more stable conjugate in circulation.[2] |
| "Bystander Effect" | High potential. The released, often membrane-permeable drug can diffuse and kill adjacent antigen-negative tumor cells.[1][3] | Low to negligible. The released payload is typically charged and less membrane-permeable.[3] |
| Off-Target Toxicity | Higher potential due to the possibility of premature payload release and the bystander effect.[3] | Lower potential due to greater stability and a more localized payload release.[3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[3] | May be less effective as only antigen-positive cells are targeted. |
Understanding Propargyl-PEG7-acid: A Versatile Building Block
Propargyl-PEG7-acid is a heterobifunctional linker characterized by a terminal alkyne group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[4] Its structure allows for a two-step conjugation process. The carboxylic acid can be activated to react with primary amines (e.g., on an antibody), while the alkyne group is available for a highly efficient and specific "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) with an azide-modified payload.[4]
While some sources refer to it as a component of cleavable linkers, its role is more accurately described as a versatile building block.[4][5] The ultimate classification of the final linker construct as cleavable or non-cleavable depends on the other components integrated into its structure. For instance, if a protease-cleavable peptide sequence is included between the Propargyl-PEG7-acid and the payload, the entire linker system will be cleavable. Conversely, if no such labile moiety is included, the resulting linker will be non-cleavable.
Quantitative Performance Data
The following tables summarize key performance indicators for ADCs constructed with cleavable and non-cleavable linkers from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (pM) | Reference |
| Anti-HER2 ADC | HER2+ Cells | HER2 | Sulfatase-cleavable | Auristatin | 61 | [6] |
| Anti-HER2 ADC | HER2+ Cells | HER2 | Val-Ala (cleavable) | Auristatin | 92 | [6] |
| Anti-HER2 ADC | HER2+ Cells | HER2 | Non-cleavable | Auristatin | 609 | [6] |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 ng/mL | [7] |
In Vivo Plasma Stability
Higher stability indicates a lower potential for premature drug release.
| ADC Configuration | Species | Time Point | % Intact ADC Remaining | Reference |
| Val-Cit (vc) Linker ADC | Mouse | 14 days | <5% (conjugated payload) | [8] |
| Ser-Val-Cit (SVCit) Linker ADC | Mouse | 14 days | ~30% (conjugated payload) | [8] |
| Glu-Val-Cit (EVCit) Linker ADC | Mouse | 14 days | Almost 100% (conjugated payload) | [8] |
| Silyl ether-based acid-cleavable linker | Human Plasma | 7 days | >50% (t1/2 > 7 days) | [6] |
| Hydrazine linker (acid-cleavable) | Human Plasma | 2 days | ~50% (t1/2 = 2 days) | [6] |
Signaling Pathways and Mechanisms of Action
The choice of linker directly impacts the mechanism of action at the cellular level.
Caption: Intracellular pathways for cleavable and non-cleavable ADCs.
Experimental Workflows and Protocols
Accurate assessment of linker stability and performance is crucial. Below are overviews of key experimental protocols.
Experimental Workflow: ADC Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Protocol: Amide Coupling of Propargyl-PEG7-acid to a Primary Amine
This protocol outlines the conjugation of the carboxylic acid group of Propargyl-PEG7-acid to an amine-containing molecule (e.g., an antibody) using EDC and NHS as activating agents.[4]
Materials:
-
Propargyl-PEG7-acid
-
Amine-containing molecule (e.g., antibody)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7-8)
-
Quenching agent (e.g., hydroxylamine, Tris, or glycine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Propargyl-PEG7-acid in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester. This activation is most efficient at a pH range of 4.5-7.2.[4]
-
-
Conjugation to Amine:
-
Add the amine-containing molecule (dissolved in an appropriate reaction buffer) to the activated Propargyl-PEG7-acid solution. The reaction with the primary amine is most efficient at pH 7-8.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.
-
Protocol: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of an ADC in plasma.[4]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Incubation:
-
Incubate the ADC sample in plasma from the desired species at 37°C for a predetermined period (e.g., up to 14 days).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 24, 48, 96 hours, etc.), draw aliquots of the plasma sample.
-
-
Quantification of Drug Loss (ELISA):
-
Measure the amount of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA) to calculate the degree of drug loss.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Alternatively, quantify the amount of free drug or drug-linker in the plasma samples using liquid chromatography-mass spectrometry (LC-MS) to determine the rate of premature payload release.
-
-
Data Analysis:
-
Plot the concentration of intact ADC or released payload over time to determine the stability profile and half-life of the ADC in plasma.
-
Conclusion
The selection of a cleavable or non-cleavable linker is a nuanced decision that must be tailored to the specific therapeutic application. Cleavable linkers offer the potential for a potent "bystander effect," which can be advantageous for treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers, by contrast, generally provide superior stability and a more favorable safety profile, though their efficacy may be limited in tumors with varied antigen expression. A thorough understanding of the target biology, payload characteristics, and the principles outlined in this guide is essential for the rational design of effective and safe bioconjugate therapeutics.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Purity Assessment of Propargyl-PEG7-Boc Conjugates: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), ensuring the purity of linker molecules such as Propargyl-PEG7-Boc is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of HPLC-based methods for the purity assessment of this compound, complete with supporting experimental data and detailed protocols.
This compound is a heterobifunctional linker containing a terminal alkyne for "click" chemistry, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for further functionalization. The purity of this linker is critical as impurities can lead to the formation of undesirable byproducts, impacting the efficacy and safety of the final therapeutic agent.
Comparison of HPLC Methods for Purity Analysis
Two primary HPLC methods are particularly well-suited for the analysis of this compound and similar PEGylated compounds: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). Due to the lack of a strong UV chromophore in the this compound molecule, detection is typically achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[1][2]
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Based on the hydrophobicity of the analyte. The nonpolar stationary phase interacts with the molecule, and elution is achieved with a polar mobile phase gradient.[3] | Based on the hydrodynamic volume (size) of the analyte in solution. Larger molecules elute first as they travel a shorter path through the porous stationary phase.[][5] |
| Primary Application | Separation of the main compound from less polar or more polar impurities, including starting materials and byproducts of synthesis.[3] | Separation of oligomers with different PEG chain lengths and detection of high or low molecular weight impurities.[][6] |
| Typical Stationary Phase | C8 or C18 silica-based columns.[7] | Porous particles of silica or polymer with controlled pore sizes.[] |
| Mobile Phase | Typically a gradient of water and a more nonpolar organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid.[3][7] | An isocratic mobile phase in which the sample is fully soluble, such as tetrahydrofuran (THF) or aqueous buffers.[] |
| Advantages | High resolution for separating closely related impurities with different polarities. Well-established and versatile technique.[] | Effective for analyzing polydispersity (the distribution of PEG chain lengths). Can be run under non-denaturing conditions.[] |
| Disadvantages | Polydisperse PEG compounds can result in broad peaks due to the varying retention times of different chain lengths.[9] | May not effectively separate impurities with similar molecular sizes but different chemical structures.[2] |
| Recommended Detector(s) | ELSD, CAD, MS.[1][] | Refractive Index (RI), ELSD, CAD, Multi-Angle Light Scattering (MALS).[10] |
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using RP-HPLC and SEC. These are starting points and may require optimization for specific instruments and samples.
Protocol 1: Reversed-Phase HPLC with ELSD Detection (RP-HPLC-ELSD)
This method is suitable for separating this compound from potential organic impurities that differ in polarity.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 50°C
-
Evaporator Temperature: 70°C
-
Gas Flow (Nitrogen): 1.4 SLM (Standard Liters per Minute)[1]
-
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Size-Exclusion Chromatography with Refractive Index (RI) Detection (SEC-RI)
This method is ideal for assessing the polydispersity of the PEG chain and identifying any higher or lower molecular weight species.
-
Instrumentation: HPLC or GPC system with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of this compound (MW ~448 g/mol ) and its potential oligomers. A column with a pore size of 100Å is a good starting point.[11]
-
Mobile Phase: Tetrahydrofuran (THF), stabilized with BHT.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 35°C.
-
Sample Preparation: Dissolve the this compound sample in THF to a concentration of approximately 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.
Data Presentation
The quantitative data from the HPLC analysis should be summarized in a clear and structured table to facilitate comparison.
| Sample ID | HPLC Method | Retention Time (min) | Peak Area (%) | Purity (%) | Potential Impurities |
| Supplier A, Lot 123 | RP-HPLC-ELSD | 12.5 | 99.2 | ≥98% | Minor peaks at 8.2 and 14.1 min |
| Supplier B, Lot 456 | RP-HPLC-ELSD | 12.6 | 98.5 | ≥97% | Broader main peak, shoulder at 12.9 min |
| Supplier A, Lot 123 | SEC-RI | 9.8 | 99.5 | - | Symmetrical peak, no significant shoulders |
| Supplier B, Lot 456 | SEC-RI | 9.9 | 98.9 | - | Main peak with a slight tailing |
Note: The purity values from suppliers are typically determined by NMR or a specified HPLC method. The peak area percentage from a single HPLC run provides a good indication of purity but should be confirmed with appropriate standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the HPLC analysis.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 5. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Navigating the Maze: A Comparative Guide to Functional Assays for Validating PEGylated Biomolecules
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a biomolecule—a process known as PEGylation—is a well-established strategy to enhance its therapeutic properties. This modification can significantly extend the circulating half-life, improve stability, and reduce the immunogenicity of the parent molecule. However, the addition of a PEG chain can also sterically hinder the biomolecule's interaction with its target, potentially diminishing its biological activity. Therefore, rigorous functional validation is a critical step in the development of PEGylated biotherapeutics.
This guide provides an objective comparison of key functional assays used to validate the activity of biomolecules after PEGylation, supported by experimental data and detailed protocols.
In Vitro Functional Assays: A Comparative Overview
A suite of in vitro assays is essential to build a comprehensive picture of how PEGylation impacts a biomolecule's function at the molecular and cellular levels. The most common approaches include enzyme activity assays, receptor binding assays, and cell-based proliferation or cytotoxicity assays.
Enzyme Activity Assays
For PEGylated enzymes, a direct measurement of their catalytic activity is paramount. Chromogenic or fluorogenic assays are frequently employed to quantify the conversion of a substrate into a colored or fluorescent product.
Comparison of Enzymatic Activity: PEGylated vs. Non-PEGylated Enzymes
| Enzyme | PEGylation Strategy | Substrate | Key Parameter | Fold Change in Activity (PEGylated vs. Non-PEGylated) | Reference |
| α-Chymotrypsin | Linear mPEG (5 kDa) | Suc-Ala-Ala-Pro-Phe-pNA | kcat/KM | ~0.5-fold decrease | [1] |
| α-Chymotrypsin | mPEG (700, 2000, and 5000 Da) | Suc-Ala-Ala-Pro-Phe-pNA | kcat | ~0.5-0.6-fold decrease | [2] |
| Glucose Oxidase | Site-specific at glycosylation sites (4.5 kDa) | Glucose | Activity Retention | Statistically equivalent | [1] |
| Asparaginase | mPEG-propionaldehyde | L-asparagine | In vitro activity | 82-93% retention | [1] |
Experimental Protocol: Chromogenic Protease Assay
This protocol provides a general framework for assessing the activity of a PEGylated protease using a chromogenic substrate.[1]
Materials:
-
PEGylated and non-PEGylated protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PEGylated and non-PEGylated protease in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of a dilution series of the PEGylated and non-PEGylated protease to respective wells. Include a blank control with only assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Compare the V₀ values of the PEGylated and non-PEGylated enzyme to determine the relative activity.
-
Receptor Binding Assays
For PEGylated ligands, such as cytokines and growth factors, assessing their ability to bind to their cognate receptors is crucial for predicting their in vivo efficacy.
Comparison of Receptor Binding Affinity: PEGylated vs. Non-PEGylated Ligands
| Ligand | PEGylation Strategy | Assay Type | Key Parameter | Change in Affinity (PEGylated vs. Non-PEGylated) | Reference |
| scFv | Site-specific with 20 and 40 kDa PEG | Flow Cytometry | TNF-α binding | Complete elimination of binding at 16:1 molar ratio | [3] |
| Trastuzumab Fab | N-terminal with 20 kDa PEG | ELISA | EC50 | Largely reduced affinity | [4] |
| Interferon-α2a | Random Lysine | Cellular Binding Assay | ED50 | Increase from 7 pg/mL to higher values depending on isomer | [5] |
Experimental Protocol: Competitive ELISA for Receptor Binding
This protocol outlines a competitive ELISA to assess the binding of a PEGylated ligand to its receptor.
Materials:
-
Recombinant receptor
-
PEGylated and non-PEGylated ligand
-
Biotinylated ligand
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well high-binding microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with the recombinant receptor overnight at 4°C.
-
-
Blocking:
-
Wash the plate with Wash Buffer and block with Assay Buffer for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare a mixture of a fixed concentration of biotinylated ligand and a dilution series of either the PEGylated or non-PEGylated ligand.
-
Add these mixtures to the receptor-coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add Streptavidin-HRP. Incubate for 30-60 minutes at room temperature.
-
-
Signal Development:
-
Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Stop the reaction by adding Stop Solution, which will turn the color to yellow.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value. A higher IC50 value for the PEGylated ligand indicates reduced binding affinity.
-
Cell-Based Proliferation and Cytotoxicity Assays
Cell-based assays provide a more physiologically relevant measure of a PEGylated biomolecule's function by assessing its effect on living cells.[1] Proliferation assays, such as the MTT assay, are commonly used for growth factors, while cytotoxicity assays are used for molecules like PEGylated cytokines with anti-tumor activity.[1]
Comparison of Cellular Activity: PEGylated vs. Non-PEGylated Biologics
| Biologic | Cell Line | Assay Type | Key Parameter | Change in Activity (PEGylated vs. Non-PEGylated) | Reference |
| dAb-TNFα | - | TNFα-mediated cellular cytotoxicity | Activity Retention | ~90% retention | [5] |
| Interferon-α2b | - | Antiviral Activity | IC50 | Slight diminished neutralization activity for some PEGylated forms | [3] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol describes the use of the MTT assay to measure the proliferative effect of a PEGylated growth factor on a responsive cell line.[1]
Materials:
-
Target cell line responsive to the growth factor
-
Cell culture medium with and without serum
-
PEGylated and non-PEGylated growth factor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Serum Starvation (if necessary):
-
Replace the growth medium with a serum-free or low-serum medium to synchronize the cells.
-
-
Treatment:
-
Add serial dilutions of the PEGylated and non-PEGylated growth factor to the wells. Include a negative control (medium only) and a positive control (e.g., high concentration of non-PEGylated factor).
-
Incubate for a period sufficient to observe a proliferative response (e.g., 24-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance and plot the absorbance against the concentration of the growth factor. Determine the EC50 value for both the PEGylated and non-PEGylated molecules.
-
In Vivo Functional Assays: Confirming Therapeutic Efficacy
While in vitro assays provide valuable initial data, in vivo studies are essential to confirm the therapeutic efficacy of a PEGylated protein in a living organism.[1] These studies assess the impact of PEGylation on pharmacokinetics (PK) and pharmacodynamics (PD).
Comparison of In Vivo Performance: PEGylated vs. Non-PEGylated Biologics
| Biologic | Animal Model | Key Finding | Reference |
| 111In-Proticles | Mice | PEGylated proticles had significantly higher blood values 1 hour post-injection, suggesting slower degradation. | [6] |
| Interferon | - | A 12 kDa PEG chain increased retention time by 2-3 fold but reduced antiviral activity to 66%. | [7] |
| dAb-TNFα | - | Half-life in blood circulation increased from 5 min (non-PEGylated) to 4.8 h (mono-PEGylated) and 18 h (di-PEGylated). | [5] |
Visualizing the Process: Workflows and Pathways
Understanding the experimental workflow and the underlying biological pathways is crucial for interpreting the results of functional assays.
Caption: Workflow for functional validation of a PEGylated protein.
Caption: Signaling pathway of a PEGylated Growth Factor.
Conclusion
The validation of a PEGylated biomolecule's functional activity requires a multifaceted approach, combining in vitro and in vivo assays to build a comprehensive understanding of its biological properties. While PEGylation often leads to a decrease in in vitro activity, this is frequently compensated for by a significantly improved pharmacokinetic profile, resulting in enhanced overall therapeutic efficacy.[1] The choice of PEG size, structure (linear vs. branched), and attachment site all play a critical role in the final activity of the conjugate. Therefore, a thorough and systematic evaluation using the assays described in this guide is indispensable for the successful development of novel PEGylated therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular insights into the improved clinical performance of PEGylated interferon therapeutics: a molecular dynamics perspective - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Propargyl-PEG7-Boc: A Comparative Guide to Advanced Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount to the therapeutic success of bioconjugates like antibody-drug conjugates (ADCs). While Propargyl-PEG7-Boc has been a staple for introducing a terminal alkyne for "click" chemistry, the evolution of bioconjugation demands a deeper look into advanced alternatives that offer improved performance, biocompatibility, and versatility. This guide provides an objective comparison of next-generation linkers, focusing on PEG alternatives and advanced click chemistry moieties, supported by experimental data to inform your selection process.
The limitations of traditional polyethylene glycol (PEG) linkers, such as potential immunogenicity and non-biodegradability, have catalyzed the development of innovative alternatives.[1] Similarly, the reliance on copper-catalyzed azide-alkyne cycloaddition (CuAAC) for propargyl-containing linkers has prompted the adoption of copper-free click chemistry methods to avoid cellular toxicity.[2][3] This guide will explore two key areas of innovation: the replacement of the PEG spacer with polysarcosine (PSar) and the substitution of the terminal alkyne with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), for strain-promoted azide-alkyne cycloaddition (SPAAC).
I. Advancing the Spacer: Polysarcosine as a Superior Alternative to PEG
Polysarcosine (PSar), a polypeptoid, has emerged as a promising alternative to PEG, offering enhanced hydrophilicity and biocompatibility.[4] Preclinical studies have demonstrated that PSar-based linkers can outperform PEG in key performance metrics for high-drug-to-antibody ratio (DAR) ADCs.[1][5]
Comparative Performance Data: Polysarcosine vs. PEG Linkers in ADCs
A head-to-head comparison of ADCs constructed with either a PSar or a PEG linker of equivalent length (12 monomer units) reveals the superior properties of the polysarcosine platform, particularly in the context of high-DAR conjugates.
| Parameter | ADC-PSAR12 | ADC-PEG12 | Key Insights |
| Hydrophobicity (HIC Retention Time) | Lower Retention | Higher Retention | PSar provides superior hydrophobicity masking compared to PEG at the same monomer length, which is crucial for preventing aggregation of high-DAR ADCs.[6] |
| Pharmacokinetics (Clearance in rats) | 38.9 mL/day/kg | 47.3 mL/day/kg | ADCs with PSar linkers exhibit a slower clearance rate, indicating improved stability and longer circulation time in vivo.[5][6] |
| In Vivo Antitumor Efficacy | Higher Efficacy | Lower Efficacy | At an equivalent dose, the ADC-PSAR12 conjugate demonstrated more potent tumor growth inhibition compared to the ADC-PEG12 conjugate.[5][6] |
II. Evolving the "Click": Copper-Free SPAAC with DBCO
The propargyl group of this compound necessitates a copper catalyst for the click reaction with an azide. This can be detrimental in biological systems due to the cytotoxicity of copper.[2] Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes, such as DBCO, which react efficiently with azides without the need for a metal catalyst.[2][3] This makes SPAAC a highly bioorthogonal and biocompatible conjugation method.
Comparative Features: CuAAC (Propargyl) vs. SPAAC (DBCO)
| Feature | Propargyl (CuAAC) | DBCO (SPAAC) | Implications for Bioconjugation |
| Catalyst Requirement | Copper (I) | None | SPAAC is ideal for in vivo and live-cell applications where copper toxicity is a concern.[3] |
| Reaction Rate | Fast (with catalyst) | Very Fast | SPAAC reactions are often faster than CuAAC, enabling rapid conjugation under mild conditions. |
| Bioorthogonality | High | Very High | The absence of a catalyst and the unique reactivity of the strained alkyne enhance the bioorthogonality of SPAAC.[2] |
| Linker Stability | Stable Triazole | Stable Triazole | Both methods form a highly stable triazole linkage. |
| Hydrophobicity | Low | High | The DBCO group is inherently more hydrophobic than a simple propargyl group, which needs to be considered in the overall linker design. |
III. Experimental Methodologies
Detailed protocols are crucial for the successful synthesis and evaluation of bioconjugates with these advanced linkers.
Protocol 1: Synthesis of a Homogeneous DAR 8 ADC with a Polysarcosine-Based Linker
This protocol is adapted from the synthesis of a polysarcosine-based ADC as described by Lhospice et al. (2019).[5][6]
-
Antibody Preparation: A solution of a thiol-engineered monoclonal antibody (e.g., Trastuzumab) is prepared in a suitable buffer (e.g., PBS).
-
Reduction of Interchain Disulfides: The antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds, exposing free thiol groups for conjugation.
-
Drug-Linker Preparation: The polysarcosine-based drug-linker, containing a maleimide group, is dissolved in an organic solvent like DMSO.
-
Conjugation: The drug-linker solution is added to the reduced antibody solution at a specific molar ratio to achieve the desired DAR. The reaction is allowed to proceed at room temperature.
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
-
Characterization: The purified ADC is characterized by methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio and assess the homogeneity of the conjugate.
Protocol 2: In Vitro Cytotoxicity Assessment of ADCs using MTT Assay
This is a general protocol for determining the potency of an ADC in cancer cell lines.[7][8][9]
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and control antibodies for a period of 72-96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the ADC concentration. The IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth, is calculated from the resulting dose-response curve using a four-parameter logistic (4PL) model.
Protocol 3: Synthesis of a DBCO-Functionalized Antibody for Copper-Free Click Chemistry
This protocol outlines the steps for attaching a DBCO moiety to an antibody for subsequent reaction with an azide-containing payload.[10]
-
Antibody Preparation: A monoclonal antibody is prepared in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-Linker Activation: A DBCO-PEG-acid linker is activated to an N-hydroxysuccinimide (NHS) ester. This can be achieved by reacting the DBCO-PEG-acid with NHS and a carbodiimide coupling agent like DCC in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Antibody Modification: A molar excess of the activated DBCO-PEG-NHS ester is added to the antibody solution. The reaction is incubated at room temperature to allow the NHS ester to react with primary amines (e.g., lysine residues) on the antibody surface, forming stable amide bonds.
-
Quenching and Purification: The reaction is quenched with an amine-containing buffer (e.g., Tris buffer). The DBCO-functionalized antibody is then purified from excess linker and byproducts using a desalting column.
-
Characterization: The degree of labeling (number of DBCO groups per antibody) can be determined using various methods, such as UV-Vis spectrophotometry or by reacting the DBCO-antibody with a fluorescent azide and measuring the fluorescence.
IV. Visualizing the Concepts
Diagrams can help clarify the experimental workflows and the relationships between the different linker technologies.
V. Conclusion
The field of bioconjugation is rapidly advancing beyond the established paradigm of PEG linkers and copper-catalyzed click chemistry. Alternatives such as polysarcosine offer tangible benefits in terms of improved pharmacokinetics and in vivo efficacy, particularly for complex bioconjugates like high-DAR ADCs.[5][6] Simultaneously, the adoption of copper-free click chemistry, exemplified by the use of DBCO linkers, provides a more biocompatible and often more efficient method for conjugation, which is critical for the development of in vivo diagnostics and therapeutics.[2] By understanding the comparative performance of these advanced linker technologies and employing robust experimental protocols, researchers can design and synthesize next-generation bioconjugates with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Propargyl-PEG7-Boc: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Summary of Potential Hazards and Disposal Recommendations
Propargyl-PEG7-Boc should be handled as a hazardous substance. An SDS for a similar compound, Propargyl-PEG7-acid, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another related compound, (R)-N-BOC-Propargylglycine, is noted to potentially cause an allergic skin reaction[2]. Therefore, it is crucial to avoid release into the environment and to ensure proper disposal through a certified hazardous waste management service[1][2].
| Parameter | Guideline | Primary Concerns |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | Skin and eye contact, potential for allergic reaction. |
| Waste Collection | Designated, labeled, sealed, and chemically compatible waste container. | Prevention of spills, leaks, and exposure. |
| Storage of Waste | Designated satellite accumulation area, away from incompatible materials. | Safe temporary storage prior to disposal. |
| Disposal Method | Collection by a certified hazardous waste disposal company. | Environmental protection and regulatory compliance. |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. | Aquatic toxicity and potential for unforeseen chemical reactions. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including but not limited to:
-
Nitrile gloves
-
Safety goggles with side shields
-
A properly fitting lab coat
2. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and solutions, in a designated hazardous waste container.
-
The container must be chemically compatible with the waste and in good condition with a secure, leak-proof lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Waste Storage:
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong acids[3].
-
The storage area should be secure and have secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained to do so and it is part of an established and approved laboratory procedure.
5. Spill and Contamination Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated surfaces (if disposable) into the designated hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Propargyl-PEG7-Boc
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of Propargyl-PEG7-Boc, a valuable reagent in drug development and scientific research. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), operational steps for handling and storage, and proper disposal methods.
I. Understanding the Hazards
The primary hazard is associated with the propargyl group . Propargyl alcohol, a related compound, is known to be toxic if inhaled, ingested, or absorbed through the skin.[1] It is also flammable and can react with oxidizing agents, acids, and alkali metals.[1] Short-term exposure to propargyl compounds can lead to skin irritation, respiratory distress, and eye burns.[1][2]
The Boc protecting group is generally stable but is often removed using acidic conditions, which introduces its own set of hazards.[3][4][5] The PEG component is generally considered to be of low toxicity.
A related compound, Propargyl-PEG7-acid, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, suggesting that this compound should be handled with similar precautions to avoid environmental release.[6]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment for each stage of handling.
| Activity | Required Personal Protective Equipment |
| Receiving & Storage | - Standard laboratory coat- Safety glasses- Nitrile gloves |
| Handling & Use (Weighing, Dissolving, Reactions) | - Chemical-resistant laboratory coat (Nomex® or similar)[7]- Chemical splash goggles or a face shield worn over safety glasses[7][8]- Double-gloving with nitrile or neoprene gloves[9]- Long pants and closed-toe shoes[7] |
| Spill Cleanup | - All PPE listed for "Handling & Use"- Respiratory protection (e.g., a NIOSH-approved respirator) may be required depending on the spill size and ventilation. |
| Disposal | - All PPE listed for "Handling & Use" |
Note: Always inspect gloves for any signs of degradation or puncture before use.
III. Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for safety and regulatory compliance.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, strong acids, and bases.[1][10] The recommended storage temperature is 2-8°C.[11]
-
Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
B. Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Dissolving: Add the solid to the solvent slowly. If the dissolution process is exothermic, take appropriate cooling measures.
-
Reactions: When using this compound in reactions, be mindful of potential incompatibilities. Avoid contact with strong oxidizing agents, acids, and bases unless they are part of the planned reaction protocol.[1]
C. Spill Management
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Use non-sparking tools to collect the absorbed material into a sealable container for disposal.[12]
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
D. Disposal
-
Waste Collection: All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
IV. Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][14] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
V. Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
References
- 1. rawsource.com [rawsource.com]
- 2. rawsource.com [rawsource.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Propargyl-PEG7-acid|MSDS [dcchemicals.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. peptide.com [peptide.com]
- 11. chemscene.com [chemscene.com]
- 12. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol [cdc.gov]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
